molecular formula C25H35NO7 B608453 Lankacidinol CAS No. 23498-37-5

Lankacidinol

Número de catálogo: B608453
Número CAS: 23498-37-5
Peso molecular: 461.5 g/mol
Clave InChI: FUDDPCATVZFGCZ-GVFOZAGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lankacidinol has been reported in Streptomyces rochei with data available.

Propiedades

Número CAS

23498-37-5

Fórmula molecular

C25H35NO7

Peso molecular

461.5 g/mol

Nombre IUPAC

(2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15S,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide

InChI

InChI=1S/C25H35NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16-21,27-29H,9,13H2,1-5H3,(H,26,31)/b10-8+,11-7+,14-6+,15-12+/t16-,17+,18+,19-,20+,21-,25+/m1/s1

Clave InChI

FUDDPCATVZFGCZ-GVFOZAGLSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lankacidinol;  T-2636 F;  T 2636 F;  T2636 F;  Antibiotic T 2636F; 

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of Lankacidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin family of polyketide antibiotics, exerts its potent antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular target, inhibitory actions, and the experimental evidence that underpins our current understanding. Quantitative data from key assays are summarized, and detailed protocols for relevant experimental procedures are provided to facilitate further research and development in this area.

Introduction

The lankacidin class of antibiotics, produced by Streptomyces rochei, has garnered significant interest due to its potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound, alongside its close analog Lankacidin C, functions as a highly effective inhibitor of bacterial protein synthesis, demonstrating activity comparable to macrolides like erythromycin but with distinct resistance profiles.[1] This guide focuses on the molecular mechanisms through which this compound disrupts bacterial growth.

The Molecular Target: The Bacterial Ribosome

The primary molecular target of this compound is the bacterial 70S ribosome , a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein.[1][2] Specifically, this compound binds to the large (50S) ribosomal subunit .

Binding Site: The Peptidyl Transferase Center (PTC)

Crystallographic studies have revealed that lankacidins, including Lankacidin C, bind within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4] The PTC is a highly conserved region of the 23S rRNA that catalyzes the formation of peptide bonds, the fundamental reaction of protein synthesis.

The binding site of lankacidins is strategically located to interfere with this critical process. It is situated at the heart of the catalytic center, enabling it to physically obstruct the proper positioning of substrates required for peptide bond formation.

The Mechanism of Inhibition: Interference with Peptide Bond Formation

This compound inhibits protein synthesis by directly interfering with the peptidyl transfer reaction .[3] This inhibition is a consequence of its binding to the PTC.

The mechanism can be broken down into the following key steps:

  • Binding to the 50S Subunit: this compound enters the ribosome and binds to its specific pocket within the PTC.

  • Obstruction of Substrate Binding: The presence of the this compound molecule within the PTC prevents the productive binding of the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA) in the correct conformation for catalysis.

  • Inhibition of Peptide Bond Formation: By sterically hindering the precise alignment of the tRNA substrates, this compound effectively blocks the formation of a new peptide bond between the growing polypeptide chain and the incoming amino acid.

  • Termination of Protein Synthesis: The inability to form peptide bonds leads to the cessation of polypeptide elongation, ultimately resulting in the inhibition of bacterial growth.

Biochemical and functional studies have confirmed this mechanism. For instance, Lankacidin C has been shown to potently inhibit the puromycin reaction , a classic assay for studying peptidyl transferase activity.[3] Puromycin is an antibiotic that mimics an aminoacyl-tRNA, and its ability to be incorporated into a growing peptide chain is a direct measure of PTC activity.

Lankacidinol_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes 30S_Subunit 30S Subunit This compound This compound This compound->PTC Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Enables Inhibition->Protein_Synthesis Inhibits

Mechanism of this compound-mediated inhibition of protein synthesis.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified through various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Protein Synthesis Inhibition
CompoundAssay SystemIC50 (μM)Reference
Lankacidin CE. coli cell-free transcription-translation1.5 ± 0.1[3]
Lankacidin CS. aureus 70S ribosome (puromycin reaction)0.32 ± 0.02[3]
This compoundBacterial polypeptide synthesis in a cell-free systemPotency comparable to Lankacidin C and erythromycin[2]

IC50: The half-maximal inhibitory concentration.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)Reference
2,18-seco-Lankacidinol BHaemophilus influenzae ATCC 4924732[5]
2,18-seco-Lankacidinol BOther Gram-positive and Gram-negative strains>64[5]

Note: Data for this compound itself is limited in the public domain, with closely related compounds often being studied. The weak activity of the seco-lankacidinol highlights the importance of the macrocyclic ring for potent antibacterial action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.

IVTT_Workflow Start Start Prepare_Reaction Prepare IVTT Reaction Mix (E. coli S30 extract, buffer, amino acids, energy source, DNA template) Start->Prepare_Reaction Add_this compound Add this compound (serial dilutions) Prepare_Reaction->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_Signal Measure Reporter Signal (e.g., Luciferase activity) Incubate->Measure_Signal Analyze_Data Analyze Data (Generate dose-response curve, calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

Lankacidinol: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces rochei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin group of antibiotics, is a polyketide natural product derived from the soil bacterium Streptomyces rochei.[1][2] These compounds are noted for their unique 17-membered macrocyclic ring structure and a functionally critical β-keto-δ-lactone core.[1] Lankacidins exhibit potent activity against various Gram-positive bacteria, including strains resistant to other antibiotics, making them a subject of significant interest in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation of Streptomyces rochei, followed by the isolation and characterization of this compound.

Discovery and Background

The lankacidin family of antibiotics was first identified from the fermentation products of Streptomyces rochei over five decades ago.[1] Initial structural elucidation of the primary components, such as Lankacidin C, was achieved through chemical degradation and X-ray crystallography. This compound and other related compounds were subsequently isolated and structurally characterized. The biosynthetic gene cluster responsible for lankacidin production, designated as the lkc cluster, has been identified on a giant linear plasmid, pSLA2-L, within Streptomyces rochei strain 7434AN4.[3]

Biosynthesis of this compound

The biosynthesis of the lankacidin core structure is a complex process involving a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. The assembly-line-like process utilizes acyl-CoA and amino acid precursors to construct the polyketide chain. A key step in the formation of the macrocyclic structure is a critical macrocyclization reaction. An acyclic intermediate, LC-KA05, is oxidized by a flavin-dependent amine oxidase, LkcE, which catalyzes an unusual amide oxidation followed by an intramolecular Mannich reaction to form the 17-membered ring of this compound A.[4]

Lankacidin_Biosynthesis_Pathway Acyl-CoA + Amino Acid Building Blocks Acyl-CoA + Amino Acid Building Blocks NRPS-PKS Assembly Line NRPS-PKS Assembly Line Acyl-CoA + Amino Acid Building Blocks->NRPS-PKS Assembly Line Linear Polyketide Intermediate Linear Polyketide Intermediate NRPS-PKS Assembly Line->Linear Polyketide Intermediate LC-KA05 (Acyclic Intermediate) LC-KA05 (Acyclic Intermediate) Linear Polyketide Intermediate->LC-KA05 (Acyclic Intermediate) LkcE LkcE LC-KA05 (Acyclic Intermediate)->LkcE Oxidation & Cyclization This compound This compound LkcE->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces rochei

This protocol outlines the submerged shaken-flask fermentation for the production of this compound.

3.1.1. Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Soyabean Meal1010
Glucose10-
Glycerol-20
Peptone-10
CaCO₃11
K₂HPO₄11
NaCl-10
Seawater500 mL300 mL
Distilled Water500 mL700 mL
pH 7.07.5

3.1.2. Fermentation Procedure

  • Seed Culture Preparation: A loopful of Streptomyces rochei spores is inoculated into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 30°C for 48 hours on a rotary shaker at 110 rpm.[5]

  • Production Culture Inoculation: 5 mL of the seed culture (10% v/v) is used to inoculate a 250 mL flask containing 50 mL of production medium.[5]

  • Incubation: The production culture is incubated for 120 hours (5 days) at 32°C on a rotary shaker at 110 rpm.[5] Antimicrobial metabolite production typically begins after 48 hours and reaches its peak in the late exponential to stationary phase.[5]

Fermentation_Workflow cluster_seed Seed Culture cluster_production Production Culture Inoculation Inoculate S. rochei in Seed Medium Incubation_Seed Incubate at 30°C, 110 rpm for 48h Inoculation->Incubation_Seed Inoculation_Prod Inoculate Production Medium with Seed Culture Incubation_Seed->Inoculation_Prod 10% v/v Incubation_Prod Incubate at 32°C, 110 rpm for 120h Inoculation_Prod->Incubation_Prod Harvest Harvest Incubation_Prod->Harvest Centrifugation

Caption: Workflow for the fermentation of S. rochei.

Isolation and Purification of this compound

This protocol describes the extraction and chromatographic purification of this compound from the fermentation broth.

3.2.1. Extraction

  • Cell Separation: The fermentation broth is centrifuged at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.[5]

  • Solvent Extraction: The supernatant is transferred to a separating funnel and extracted three times with an equal volume of ethyl acetate.

  • Concentration: The ethyl acetate fractions are pooled and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

3.2.2. Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and loaded onto the top of the silica gel bed.[6]

  • Elution: The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent system and gradually introducing a more polar solvent. A common solvent system is a gradient of ethyl acetate in hexane or methanol in chloroform.

  • Fraction Collection: Fractions are collected in separate tubes as the solvent elutes from the column.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure compound.

Isolation_Purification_Workflow Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Supernatant->Solvent Extraction (Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (Ethyl Acetate)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection TLC TLC Analysis Fraction Collection->TLC Pure this compound Pure this compound TLC->Pure this compound

Caption: Workflow for this compound isolation and purification.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueDescriptionExpected Data
¹H NMR Provides information on the proton environment in the molecule.Chemical shifts (δ), coupling constants (J), and integration values for each proton.
¹³C NMR Provides information on the carbon skeleton of the molecule.Chemical shifts (δ) for each carbon atom.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Molecular ion peak [M+H]⁺ or [M+Na]⁺ and characteristic fragment ions.

Note: Specific chemical shift and m/z values for this compound should be compared to literature data for confirmation.

Quantitative Data

While specific yields can vary significantly depending on the fermentation conditions and extraction efficiency, the production of lankacidins can be influenced by genetic modifications. For instance, disruption of the negative regulator gene srrB in S. rochei has been shown to greatly increase the production of lankacidin.

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound from Streptomyces rochei. The detailed protocols for fermentation, extraction, and purification, along with an overview of its biosynthesis and structural characterization, offer a valuable resource for researchers in natural product chemistry and drug discovery. Further optimization of fermentation and purification processes, guided by a deeper understanding of the regulatory mechanisms of the lkc gene cluster, holds the potential to improve yields and facilitate the development of this compound and its derivatives as novel therapeutic agents.

References

Lankacidinol and Its Derivatives: A Technical Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of lankacidinol and its synthetic derivatives. Lankacidins are a class of polyketide antibiotics produced by Streptomyces rochei that have demonstrated significant activity, particularly against Gram-positive bacteria.[1][2] Their unique 17-membered macrocyclic structure and mechanism of action, distinct from some common antibiotics, make them promising candidates for further drug development in an era of growing antimicrobial resistance.[1] This document details their mechanism of action, structure-activity relationships, quantitative antibacterial data, and the experimental protocols used for their evaluation.

Mechanism of Antibacterial Action

The primary antibacterial mechanism of lankacidins is the inhibition of protein synthesis .[2][3] These molecules bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby disrupting peptide bond formation.[3] This action is similar to that of macrolide antibiotics like erythromycin, yet lankacidins can be effective against some macrolide-resistant strains.[1][4]

While ribosome inhibition is the core mechanism, some evidence suggests that the ability of these compounds to penetrate the bacterial cell membrane is a critical factor for their overall antibacterial efficacy.[5] Inactive analogs in whole-cell assays have shown potent inhibition of polypeptide synthesis in cell-free systems, indicating that cell penetration is a key determinant of activity.[5][6]

Mechanism_of_Action

Structure-Activity Relationships (SAR)

The antibacterial potency of lankacidin derivatives is highly dependent on their chemical structure. Synthetic modifications have been explored to enhance activity, improve stability, and understand the core functional groups.

  • β-Keto-δ-lactone Core: This structural feature is crucial for potent antibiotic activity. However, its chemical instability has posed challenges for derivatization.[1] Efforts to modify this core, for instance by introducing a methyl group at the C4 position, have been made to increase chemical stability.[7][8]

  • Macrocyclic Ring and C18 Pyruvamide: Studies on acyclic derivatives, such as 2,18-seco-lankacidinol B, suggest that the macrocyclic ring or the C18 pyruvamide are essential for substantial antibacterial activity.[1]

  • Side Chain Modifications: The lipophilicity of side chains can significantly impact the ability of the derivatives to penetrate bacterial cell membranes. O(2')-acyl derivatives of this compound with appropriate lipophilicity have shown potent antibacterial activity against growing Gram-positive cultures.[5]

  • Stereochemistry: The stereochemistry, particularly around the β-keto-δ-lactone core, is important for translation inhibitory activity in cyclic members of the lankacidin class.[8]

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes reported MIC values for select compounds against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Lankacidin CStaphylococcus aureus0.2 - 3.1[5]
Lankacidin CStreptococcus pyogenes0.1 - 0.2[5]
This compoundStaphylococcus aureus>100[5]
This compoundStreptococcus pyogenes>100[5]
2,18-seco-Lankacidinol BMicrococcus luteus32[8]
2,18-seco-Lankacidinol BBacillus subtilis64[8]
2,18-seco-Lankacidinol BStaphylococcus aureus>64[8]
iso-LankacidinolMultiple Strains>64[8]

Note: MIC values can vary based on the specific assay conditions and bacterial strains used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antibacterial activity of new chemical entities.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture with no compound)

  • Negative control (broth only)

Protocol:

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution of Compounds: The test compounds are serially diluted (typically two-fold) in the microtiter plate using the appropriate broth to cover a range of concentrations.

  • Inoculation: Each well (except the negative control) is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute this compound Derivatives in 96-Well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Read Plate and Determine MIC (Lowest concentration with no growth) D->E

This cell-free assay directly measures the inhibitory effect of a compound on the ribosome, eliminating factors like cell permeability and efflux.

Materials:

  • Cell-free protein synthesis system (e.g., PURExpress® In Vitro Protein Synthesis Kit)

  • Template DNA or mRNA encoding a reporter protein (e.g., luciferase)

  • Test compounds

  • Detection reagents for the reporter protein

Protocol:

  • Assay Setup: The cell-free synthesis reaction components are combined in a microplate according to the manufacturer's instructions.

  • Compound Addition: The this compound derivatives are added to the reaction mixtures at the desired final concentrations. A DMSO control is included.

  • Incubation: The reaction is incubated at the optimal temperature (e.g., 37°C) for a specified period to allow for protein synthesis.

  • Detection: The amount of synthesized reporter protein is quantified. For luciferase, this involves adding a substrate and measuring the resulting luminescence.

  • Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated reactions to the DMSO control.

IVT_Workflow

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of antibiotics with a clear mechanism of action against bacterial protein synthesis. While natural lankacidins exhibit potent activity, challenges related to their chemical instability and cellular penetration have limited their therapeutic development.[2] Modern modular synthetic approaches are enabling the systematic investigation of structure-activity relationships and the generation of novel derivatives with improved properties.[1][2][7] Future research should focus on optimizing the core structure to enhance stability and modifying side chains to improve pharmacokinetic properties and antibacterial spectrum. The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this promising class of antibiotics.

References

An In-depth Technical Guide to the Biosynthesis and Regulatory Mechanisms of Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin family of polyketide antibiotics, is a potent therapeutic agent produced by Streptomyces rochei. Its complex 17-membered macrocyclic structure, assembled by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, presents a fascinating case study in natural product biosynthesis. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the intricate regulatory networks that govern its production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development, offering insights into the molecular logic underlying the formation of this important antibiotic and providing a foundation for future bioengineering and drug discovery efforts.

This compound Biosynthesis: A Step-by-Step Assembly

The biosynthesis of this compound is orchestrated by the lkc gene cluster, located on the giant linear plasmid pSLA2-L in Streptomyces rochei. This cluster encodes a suite of enzymes that work in a coordinated fashion to construct the this compound backbone from simple metabolic precursors.

The lkc Biosynthetic Gene Cluster

The lkc gene cluster is comprised of a series of open reading frames (ORFs) that encode the core biosynthetic machinery and associated tailoring enzymes. Key genes and their functions are summarized below:

GeneEncoded Protein/Function
lkcAHybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS)
lkcBDiscrete Dehydratase (DH)
lkcCType I Polyketide Synthase (PKS)
lkcDDiscrete Acyltransferase (AT)
lkcEFlavin-dependent amine oxidase; catalyzes the final macrocyclization step
lkcFType I Polyketide Synthase (PKS)
lkcGType I Polyketide Synthase (PKS)
lkcHPutative isochorismatase family protein
lkcIPutative ABC transporter-related protein
lkcJPutative ABC transporter ATP-binding protein
lkcK-OGenes involved in the biosynthesis of the cofactor pyrroloquinoline quinone (PQQ)
The Biosynthetic Pathway

The assembly of this compound begins with the loading of a starter unit and proceeds through a series of condensation and modification reactions catalyzed by the PKS and NRPS modules. The proposed biosynthetic pathway is as follows:

  • Initiation: The biosynthesis is initiated by the hybrid NRPS/PKS enzyme, LkcA.

  • Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA extender units, catalyzed by the iterative action of the Type I PKSs LkcC, LkcF, and LkcF. The discrete dehydratase LkcB and acyltransferase LkcD are also involved in this process.

  • Intermediate Formation: The fully assembled, linear intermediate is released from the PKS/NRPS complex.

  • Macrocyclization: The final and crucial step is the macrocyclization of the linear precursor to form the 17-membered ring of this compound. This reaction is catalyzed by the flavin-dependent amine oxidase, LkcE.[1][2] This enzyme oxidizes an amine group in the linear precursor to an imine, which then participates in an intramolecular Mannich reaction to close the ring.[2]

A key feature of this pathway is the involvement of the PQQ cofactor, which is synthesized by the products of the lkcK-O genes. PQQ is essential for an oxidation step in the biosynthesis, and feeding PQQ to mutants deficient in its production can restore this compound synthesis.[1]

Figure 1: this compound Biosynthetic Pathway

Regulatory Mechanisms of this compound Production

The production of this compound is tightly controlled by a complex regulatory network that integrates environmental signals and developmental cues. This network involves a cascade of regulatory proteins and small molecule effectors.

The SARP-Family Regulators: srrY and srrZ

Two key transcriptional activators belonging to the Streptomyces antibiotic regulatory protein (SARP) family, SrrY and SrrZ, play a central role in the regulation of the lkc gene cluster. SrrY directly binds to the promoter region of srrZ, activating its transcription. This hierarchical activation is a critical step in initiating the biosynthetic cascade.

The Negative Regulator: srrB

The expression of the activator srrY is, in turn, negatively regulated by SrrB, a pseudo-receptor protein. SrrB represses the transcription of srrY, thereby acting as a brake on this compound production. Disruption of the srrB gene has been shown to lead to a significant increase in this compound yield, highlighting its importance as a regulatory checkpoint.

The Role of Signaling Molecules: SRB1 and SRB2

The entire regulatory cascade is initiated by the presence of small signaling molecules, SRB1 and SRB2. These molecules are detected by the receptor protein SrrA, which then likely relieves the repression of srrY expression, allowing the activation cascade to proceed.

Lankacidinol_Regulation cluster_signals Signaling Molecules cluster_regulators Regulatory Proteins cluster_biosynthesis Biosynthesis SRB1 SRB1 SrrA SrrA (Receptor) SRB1->SrrA SRB2 SRB2 SRB2->SrrA SrrY SrrY (SARP Activator) SrrA->SrrY Activates SrrB SrrB (Negative Regulator) SrrB->SrrY Represses SrrZ SrrZ (SARP Activator) SrrY->SrrZ Activates lkc_genes lkc Gene Cluster SrrY->lkc_genes Activates This compound This compound lkc_genes->this compound

Figure 2: Regulatory Cascade of this compound Biosynthesis

Data Presentation

While precise kinetic data for the individual enzymes of the this compound biosynthetic pathway are not extensively available in the public domain, studies on mutant strains provide valuable insights into the impact of regulatory genes on production levels.

Strain BackgroundGenotypeRelative this compound ProductionReference
Wild-Type S. rocheisrrB+1x
srrB Deletion MutantΔsrrB>4x

Experimental Protocols

Gene Disruption in Streptomyces rochei

This protocol describes a general method for targeted gene disruption in Streptomyces rochei, which can be adapted for the knockout of genes within the lkc cluster.

Materials:

  • E. coli strain for plasmid construction (e.g., DH5α)

  • E. coli strain for conjugation (e.g., ET12567/pUZ8002)

  • Streptomyces rochei wild-type strain

  • Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

  • PCR primers for amplification of flanking regions of the target gene

  • Disruption cassette (e.g., apramycin resistance gene)

  • Suicide vector for Streptomyces (e.g., pSET152-derived)

  • Standard molecular biology reagents and equipment

Procedure:

  • Construct the Disruption Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target gene from S. rochei genomic DNA using PCR.

    • Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin) in a suitable vector.

    • Subclone the entire disruption cassette (upstream flank - resistance gene - downstream flank) into a suicide vector.

  • Conjugation:

    • Transform the final disruption plasmid into the donor E. coli strain (ET12567/pUZ8002).

    • Grow the donor E. coli and recipient S. rochei to mid-log phase.

    • Mix the donor and recipient cultures and plate on a suitable medium for conjugation (e.g., SFM agar).

    • Incubate to allow for plasmid transfer.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. rochei exconjugants that have integrated the plasmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the disruption).

    • Incubate until resistant colonies appear.

  • Screening for Double Crossover Events:

    • Isolate single colonies and screen for the desired double crossover event (loss of the vector backbone and replacement of the target gene with the resistance cassette). This is typically done by replica plating to identify colonies that are resistant to the selection antibiotic but sensitive to an antibiotic marker on the vector backbone.

    • Confirm the gene disruption by PCR analysis using primers that flank the target gene region and Southern blot analysis.

Gene_Disruption_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Conjugation cluster_selection Selection and Screening PCR_Flanks PCR amplification of flanking regions Ligate_Cassette Ligation of flanks and resistance cassette PCR_Flanks->Ligate_Cassette Clone_Vector Cloning into suicide vector Ligate_Cassette->Clone_Vector Transform_Ecoli Transform donor E. coli Clone_Vector->Transform_Ecoli Mate Mix and plate E. coli and S. rochei Transform_Ecoli->Mate Select_Exconjugants Overlay with antibiotics Mate->Select_Exconjugants Screen_Mutants Replica plating and P-value analysis Select_Exconjugants->Screen_Mutants Confirm_Disruption PCR and Southern blot confirmation Screen_Mutants->Confirm_Disruption

Figure 3: Gene Disruption Workflow
Extraction and HPLC Analysis of this compound

This protocol provides a general method for the extraction of this compound from S. rochei culture and its quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • S. rochei culture broth

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction:

    • Centrifuge the S. rochei culture to separate the mycelium and supernatant.

    • Extract the supernatant and the mycelium (after homogenization) with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 228 nm).

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the culture extract.

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process that offers numerous opportunities for scientific exploration and therapeutic development. A thorough understanding of the biosynthetic pathway and its regulatory networks is essential for the rational design of novel this compound analogs with improved pharmacological properties. The methodologies outlined in this guide provide a framework for the genetic manipulation of the lkc cluster and the analytical quantification of its products, paving the way for future research in this exciting field. Further biochemical characterization of the individual enzymes in the pathway will undoubtedly reveal more of the intricate molecular details of this fascinating natural product's assembly and provide new tools for synthetic biology and metabolic engineering.

References

An In-depth Technical Guide to Lankacidinol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin group of antibiotics, is a 17-membered macrocyclic polyketide produced by Streptomyces rochei. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its antimicrobial and emerging antitumor properties, with a focus on its mechanism of action as a microtubule stabilizing agent. Detailed experimental protocols for isolation, characterization, and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex macrocycle featuring a polyene chain, multiple stereocenters, and a lactone ring. Its chemical structure is closely related to other lankacidins, such as lankacidin C.

Chemical Structure:

  • Molecular Formula: C₂₅H₃₅NO₇[1][2]

  • Molecular Weight: 461.5 g/mol [1][2]

  • IUPAC Name: (2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide[1][2]

Physicochemical Properties
PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
logP (computed) 1.5PubChem[1][2]
Polar Surface Area (computed) 133 ŲPubChem[1][2]
Spectral Data

Detailed spectral data for this compound are dispersed in the literature, often within the supporting information of synthetic chemistry publications. The following tables summarize the expected and reported spectral characteristics.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound are complex due to the large number of stereocenters and the macrocyclic structure. Key chemical shifts are often reported in comparison to those of its synthetic precursors or related natural products.

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound.

Ionm/z
[M+H]⁺ 462.2486
[M+Na]⁺ 484.2305

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
N-H (amide)~3300
C-H (alkane/alkene)~2850-3000
C=O (lactone, amide)~1650-1750
C=C (alkene)~1600-1680

Biosynthesis

This compound is biosynthesized by Streptomyces rochei through a modular-iterative mixed polyketide synthase (PKS) pathway. The biosynthesis involves the sequential condensation of acetate and propionate units to form the polyketide backbone. The final and crucial step in the formation of the macrocyclic structure is an intramolecular cyclization reaction catalyzed by a flavin-dependent amine oxidase, LkcE.

Lankacidinol_Biosynthesis Starter_Unit Propionate-CoA PKS_Modules Modular-Iterative PKS (lkc genes) Starter_Unit->PKS_Modules Chain elongation Acyclic_Precursor Acyclic this compound Precursor PKS_Modules->Acyclic_Precursor LkcE LkcE (Flavin-dependent amine oxidase) Acyclic_Precursor->LkcE Macrocyclization This compound This compound LkcE->this compound

Figure 1: Simplified workflow of this compound biosynthesis.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

This compound, along with other members of the lankacidin family, displays activity against various Gram-positive bacteria. While specific MIC values for this compound are not consistently reported, data for the closely related Lankacidin C provide an indication of its potential potency.

OrganismMIC (µg/mL) of Lankacidin C
Staphylococcus aureus0.2 - 3.12
Bacillus subtilis0.1 - 1.56
Antitumor Activity

A significant area of interest for this compound and its analogs is their potential as anticancer agents. The antitumor activity of the lankacidin class of compounds is attributed to their ability to stabilize microtubules.[1][3][4]

Mechanism of Action: Microtubule Stabilization

Lankacidins bind to β-tubulin, a subunit of microtubules, at or near the paclitaxel binding site.[3][4] This binding promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. Microtubules are highly dynamic structures that are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[3]

Microtubule_Stabilization cluster_0 Normal Microtubule Dynamics cluster_1 This compound Intervention Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Stabilized_MT Stabilized Microtubule Tubulin->Stabilized_MT Enhanced Polymerization Microtubule->Tubulin Depolymerization This compound This compound This compound->Tubulin Binds to β-tubulin Mitotic_Arrest G2/M Phase Arrest Stabilized_MT->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Figure 2: Signaling pathway of this compound-induced microtubule stabilization.

While specific IC₅₀ values for this compound against various cancer cell lines are not widely published, studies on Lankacidin C demonstrate potent cytotoxic effects.

Cell LineCancer TypeIC₅₀ (µM) of Lankacidin C
HeLaCervical Cancer~10
MCF-7Breast CancerData not readily available
A549Lung CancerData not readily available

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rochei

This protocol is a general procedure for the isolation of antimicrobial compounds from Streptomyces and can be adapted for this compound.

Workflow:

Isolation_Workflow Fermentation 1. Fermentation of S. rochei Centrifugation 2. Centrifugation to separate broth and mycelia Fermentation->Centrifugation Extraction 3. Solvent Extraction of broth (e.g., with ethyl acetate) Centrifugation->Extraction Concentration 4. Concentration of organic extract Extraction->Concentration Chromatography 5. Chromatographic Purification (Silica gel, HPLC) Concentration->Chromatography Characterization 6. Structural Characterization (NMR, MS, IR) Chromatography->Characterization

Figure 3: General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture Streptomyces rochei in a suitable production medium (e.g., ISP2 broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.

  • Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, and IR).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Cell Viability (IC₅₀) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., paclitaxel), and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

This compound is a promising natural product with a unique chemical structure and significant biological activities. Its antimicrobial properties against Gram-positive bacteria and its emerging role as a microtubule-stabilizing antitumor agent make it a valuable lead compound for drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining more comprehensive quantitative data on its physicochemical and biological properties, as well as elucidating the detailed molecular interactions underlying its mechanism of action.

References

Lankacidinol: A Technical Guide to a 17-Membered Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Lankacidinol, a potent antibiotic belonging to the lankacidin class of natural products. Contrary to some classifications, this compound is characterized by a 17-membered macrocyclic ring, not a 14-membered one. This document details its mechanism of action, biosynthetic pathway, quantitative antimicrobial activity, and experimental protocols for its synthesis, isolation, and biological evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

This compound is a polyketide antibiotic produced by the soil bacterium Streptomyces rochei. It is a member of the lankacidin family of macrolides, which are known for their significant activity against Gram-positive bacteria, including strains resistant to other macrolide antibiotics[1][2]. While often grouped with macrolides, it is crucial to note that lankacidins, including this compound, possess a 17-membered macrocyclic core structure. This distinguishes them from more common 14-membered macrolides like erythromycin. Lankamycin, a 14-membered macrolide, is also produced by S. rochei and exhibits synergistic activity with Lankacidin C[3]. The unique structure and potent bioactivity of this compound make it a subject of interest for further therapeutic development.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target is the 50S subunit of the bacterial ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The binding of this compound to the 50S ribosomal subunit sterically hinders the progression of the nascent polypeptide chain, leading to a premature termination of translation and ultimately, cell death.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition Leads to 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of this compound and its related compound, Lankacidin C, is quantified by their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Lankacidin CStaphylococcus aureusVaries[1][3]
Lankacidin CGram-positive bacteriaPotent activity[4]
seco-LankacidinolsHaemophilus influenzae32[1]

Experimental Protocols

Total Synthesis of this compound

The chemical instability and complex stereochemistry of lankacidins pose significant challenges to their total synthesis. Several synthetic strategies have been developed, often involving a modular approach. The following is a generalized workflow based on reported synthetic routes[1][4][5].

Workflow for this compound Synthesis

Building_Blocks Simple Chiral Building Blocks Fragment_Synthesis Synthesis of Key Fragments (e.g., Left and Right Halves) Building_Blocks->Fragment_Synthesis Coupling Fragment Coupling (e.g., Stille or Julia-Kocienski) Fragment_Synthesis->Coupling Macrocyclization Macrocyclization (e.g., Mannich reaction or Tsuji-Trost) Coupling->Macrocyclization Final_Modifications Final Modifications and Deprotection Macrocyclization->Final_Modifications This compound This compound Final_Modifications->this compound

Figure 2: General workflow for the total synthesis of this compound.

A detailed experimental protocol for the total synthesis of lankacidin analogues can be found in the supporting information of the publication by Cai et al., J. Am. Chem. Soc. 2020, 142, 35, 15116–15126[5]. The synthesis typically involves the preparation of two complex fragments which are then coupled and cyclized.

Isolation of this compound from Streptomyces rochei

This compound is a secondary metabolite produced during the fermentation of Streptomyces rochei. The isolation process involves extraction from the fermentation broth followed by chromatographic purification.

Protocol for Isolation

  • Fermentation: Culture Streptomyces rochei in a suitable production medium under optimal conditions (e.g., pH 7.0, 30°C, 120 rpm for 5-7 days)[2].

  • Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic steps, which may include silica gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the ability of this compound to inhibit bacterial protein synthesis in a cell-free system.

Protocol

  • Prepare a Cell-Free Extract: Obtain a bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

  • Set up the Reaction: In a microtiter plate, combine the cell-free extract, a reporter mRNA (e.g., luciferase mRNA), and varying concentrations of this compound.

  • Incubation: Incubate the reactions at 37°C for a specified period to allow for protein synthesis.

  • Detection: Measure the amount of protein synthesized (e.g., by measuring luciferase activity).

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value. A detailed protocol for a similar assay can be found in publications describing the screening of translation inhibitors[6][7][8].

Ribosome Binding Assay

This assay confirms the direct binding of this compound to the bacterial ribosome.

Protocol

  • Isolate Ribosomes: Purify 70S ribosomes from a susceptible bacterial strain.

  • Radiolabeling (Optional): this compound can be radiolabeled to facilitate detection.

  • Binding Reaction: Incubate the isolated ribosomes with varying concentrations of (radiolabeled) this compound.

  • Separation of Bound and Unbound Ligand: Separate the ribosome-bound this compound from the unbound compound using methods like filter binding assays or ultracentrifugation.

  • Quantification: Quantify the amount of this compound bound to the ribosomes.

  • Data Analysis: Determine the binding affinity (e.g., Kd) of this compound for the ribosome. General protocols for ribosome binding assays are available in the literature[3][9][10].

Biosynthesis

This compound is synthesized by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery in Streptomyces rochei. A key step in its biosynthesis is the macrocyclization of an acyclic precursor.

Biosynthetic Pathway Overview

PKS_NRPS PKS/NRPS Machinery Acyclic_Precursor Acyclic Precursor PKS_NRPS->Acyclic_Precursor Synthesizes LkcE LkcE (Flavin-dependent amine oxidase) Acyclic_Precursor->LkcE Substrate for Macrocyclization Oxidative Macrocyclization LkcE->Macrocyclization Catalyzes This compound This compound Macrocyclization->this compound

Figure 3: Simplified overview of this compound biosynthesis.

The enzyme LkcE, a flavin-dependent amine oxidase, plays a crucial role in catalyzing the oxidative cyclization of the acyclic precursor to form the characteristic 17-membered macrocyclic ring of lankacidins[11].

Conclusion

This compound is a structurally unique 17-membered macrolide antibiotic with potent activity against Gram-positive bacteria. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a valuable lead compound for the development of new antibacterial agents. This technical guide provides a foundational resource for researchers, consolidating key data and experimental approaches to facilitate further investigation into this promising class of antibiotics. The provided protocols and pathways offer a starting point for both the chemical synthesis and biological evaluation of this compound and its derivatives.

References

Initial Studies on the Therapeutic Potential of Lankacidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol, a member of the lankacidin class of polyketide antibiotics produced by Streptomyces rochei, has garnered interest for its potential as a therapeutic agent. Like other members of its class, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis, exhibiting a potency comparable to the widely-used macrolide antibiotic, erythromycin, in cell-free systems.[1] This technical guide provides an in-depth overview of the initial studies on the therapeutic potential of this compound, focusing on its mechanism of action, available antimicrobial activity data, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. While direct crystallographic data for this compound is not extensively available, studies on the closely related compound, lankacidin C, have revealed that it binds to the peptidyl transferase center (PTC) on the 50S subunit of the eubacterial large ribosomal subunit.[1][2][3] This binding interferes with the crucial process of peptide bond formation, a key step in the elongation phase of protein synthesis. It is highly probable that this compound shares this binding site and mechanism of action.

The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and cell death. This targeted action on the bacterial ribosome, which has structural differences from eukaryotic ribosomes, provides a basis for selective toxicity against bacteria.

Signaling Pathway: Inhibition of Peptidyl Transferase Center

The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound in Growth Medium Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Lowest concentration with no visible growth In_Vitro_Translation_Workflow In Vitro Translation Inhibition Assay Workflow Start Start Prepare_Lysate Prepare Bacterial Cell-Free Extract (e.g., E. coli S30) Start->Prepare_Lysate Add_Components Combine Lysate with Amino Acids, Energy Source, and Reporter mRNA Prepare_Lysate->Add_Components Add_this compound Add Varying Concentrations of this compound Add_Components->Add_this compound Incubate Incubate Reaction Mixture (e.g., 37°C) Add_this compound->Incubate Measure_Signal Measure Reporter Signal (e.g., Luciferase Activity, Radioactivity) Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Signal->Calculate_Inhibition End End Calculate_Inhibition->End

References

Lankacidinol's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol belongs to the lankacidin family of polyketide antibiotics produced by Streptomyces rochei. These 17-membered macrocyclic antibiotics have garnered interest due to their potent activity against a range of Gram-positive bacteria. Their unique mode of action, targeting the bacterial ribosome at a site distinct from many other ribosome-inhibiting antibiotics, makes them promising candidates for further investigation, especially in the context of rising antimicrobial resistance. This technical guide provides an in-depth overview of the spectrum of activity of this compound and its related compounds against Gram-positive bacteria, details the experimental protocols for assessing this activity, and illustrates the underlying mechanism of action.

Data Presentation: In Vitro Activity of Lankacidins

While specific quantitative data for this compound against a wide array of Gram-positive bacteria is limited in publicly available literature, data for the closely related lankacidin C provides a strong indication of the potential spectrum of activity for this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lankacidin C against several key Gram-positive pathogens. It is important to note that the activity of this compound itself may vary. In contrast, studies on the acyclic derivative, 2,18-seco-lankacidinol B, have shown it to possess weak to no significant antibacterial activity, highlighting the importance of the macrocyclic structure for potent inhibition.

Bacterial SpeciesStrainLankacidin C MIC (µg/mL)2,18-seco-Lankacidinol B MIC (µg/mL)
Staphylococcus aureusATCC 25923Data not available>64
Streptococcus pneumoniaeATCC 49619Data not available>64
Bacillus subtilisATCC 6633Data not available>64
Enterococcus faecalisATCC 29212Data not available>64

Note: The table highlights the current gap in publicly available, specific MIC data for this compound. The data for 2,18-seco-Lankacidinol B is provided to illustrate the impact of structural modifications on activity.

Mechanism of Action: Ribosomal Inhibition

Lankacidins exert their antibacterial effect by inhibiting protein synthesis.[1] Crystallographic studies have revealed that lankacidin binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][2] This binding interferes with peptide bond formation, a critical step in protein elongation.[1]

Interestingly, Streptomyces rochei co-produces lankacidin and another antibiotic, lankamycin. These two molecules exhibit a synergistic effect.[3] Lankamycin binds to the nascent peptide exit tunnel (NPET), adjacent to the lankacidin binding site in the PTC.[1][3] The binding of both antibiotics in close proximity leads to a more potent inhibition of ribosomal function than either compound alone.[3]

Lankacidin_Mechanism_of_Action cluster_synergy Synergistic Inhibition PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis NPET Nascent Peptide Exit Tunnel (NPET) This compound This compound This compound->PTC Binds to Inhibition Inhibition This compound->Inhibition Lankamycin Lankamycin Lankamycin->NPET Binds to Lankamycin->Inhibition Inhibition->Protein_Synthesis Blocks Broth_Microdilution_Workflow A Prepare serial dilutions of this compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth D->E

References

Preliminary In Vitro Evaluation of Lankacidinol Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin group of polyketide antibiotics, has garnered interest for its potential antitumor activities. This technical guide provides a preliminary in vitro evaluation of this compound's cytotoxicity, drawing upon available data for the closely related compound, Lankacidin C, to infer its potential mechanisms of action and cytotoxic profile. The primary mode of cytotoxicity for the lankacidin class of compounds is believed to be the disruption of microtubule dynamics, a mechanism shared with established chemotherapeutic agents like paclitaxel. This disruption ultimately leads to cell cycle arrest and apoptosis. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and presents visual diagrams of the putative signaling pathways and experimental workflows.

Introduction

The lankacidin family of antibiotics, isolated from Streptomyces species, has historically been recognized for its antimicrobial properties, primarily through the inhibition of protein synthesis.[1] However, emerging research has highlighted their potential as anticancer agents.[2][3] Lankacidin C, a well-studied analog of this compound, has been shown to exhibit considerable antitumor activity against various cancer cell lines, including L1210 leukemia, B16 melanoma, and 6C3 HED/OG lymphosarcoma cell lines.[1] The cytotoxic effects of the lankacidin group are now understood to stem from their ability to stabilize microtubules, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[2] This guide focuses on the preliminary cytotoxic evaluation of this compound, providing a framework for researchers to investigate its potential as a novel anticancer therapeutic.

Quantitative Cytotoxicity Data

While specific in vitro cytotoxicity data for this compound is limited in the currently available public literature, the activity of the closely related Lankacidin C provides valuable insights into the potential potency of this compound. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

The following table summarizes the reported IC50 values for Lankacidin C against various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the duration of exposure.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer96223.5
HeLaCervical Cancer7223.3
T47DBreast Cancer9611.1
A549Lung Cancer72>100
MCF7Breast Cancer72>100

Note: Data presented is for Lankacidin C and serves as a reference for the potential activity of this compound.

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound dilutions C->D E Incubate for desired time periods (e.g., 24, 48, 72 hours) D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours to allow formazan formation F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 values I->J

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Keep the tubulin solution on ice at all times to prevent premature polymerization. Prepare a stock solution of GTP (a necessary cofactor for polymerization).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Assay Setup: Pre-warm a 96-well microplate to 37°C. Add the this compound dilutions and controls to the designated wells.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution containing GTP to each well. The temperature shift from ice to 37°C will induce tubulin polymerization.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance values against time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of this compound-treated samples to the controls. An increase in the rate and extent of polymerization compared to the vehicle control would confirm its role as a microtubule-stabilizing agent.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the established mechanism of action for microtubule-stabilizing agents, this compound is hypothesized to induce apoptosis through the intrinsic pathway. The stabilization of microtubules leads to a prolonged mitotic arrest, which in turn triggers a cascade of events culminating in programmed cell death.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Family Dysregulation (e.g., decreased Bcl-2, increased Bax) MitoticArrest->Bcl2 MitoPerm Mitochondrial Outer Membrane Permeabilization Bcl2->MitoPerm CytoC Cytochrome c Release MitoPerm->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This technical guide provides a foundational overview of the in vitro cytotoxicity of this compound, primarily based on data from its close analog, Lankacidin C. The available evidence strongly suggests that this compound's cytotoxic effects are mediated through the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis via the intrinsic pathway.

To further elucidate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Detailed Mechanistic Studies: Confirming the microtubule-stabilizing activity of this compound through in vitro polymerization assays and cellular imaging techniques.

  • Apoptosis Pathway Analysis: Investigating the specific molecular events in the apoptotic pathway induced by this compound, including the expression levels of Bcl-2 family proteins and the activation of caspases.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

By systematically addressing these research areas, a more complete understanding of this compound's cytotoxic properties can be achieved, paving the way for its potential development as a novel anticancer agent.

References

Methodological & Application

Application Notes & Protocols: Fermentation and Purification of Lankacidinol from Streptomyces rochei

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lankacidinol, a member of the lankacidin group of antibiotics, is a polyketide natural product isolated from the soil bacterium Streptomyces rochei.[1][2] These compounds exhibit potent activity against various Gram-positive bacteria, including resistant strains, making them promising candidates for further drug development. This document provides a detailed protocol for the fermentation of Streptomyces rochei to produce this compound, followed by a comprehensive purification procedure.

I. Fermentation of Streptomyces rochei

This section outlines the optimized conditions and a detailed protocol for the fermentation of Streptomyces rochei for the production of this compound.

Data Presentation: Fermentation Parameters

The following table summarizes the key quantitative data for the optimal fermentation of Streptomyces rochei for this compound production.

ParameterOptimal ValueReference
Producing OrganismStreptomyces rochei[1][2]
pH7.5[3][4]
Temperature32°C[3][4]
Incubation Time120 hours[3][4]
Inoculum Size20% (v/v)[3]
Agitation Rate110 rpm[3]
Carbon Source2% Glycerol[3][4]
Nitrogen Source1% Peptone[3][4]
Seawater Concentration30% (v/v)[3]
NaCl Concentration1% (w/v)[4]
Experimental Protocol: Fermentation

This protocol details the steps for the seed culture preparation and the main fermentation for this compound production.

1. Media Preparation:

  • Seed Medium (GYM Streptomyces Medium): [5]

    • Glucose: 4 g/L

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • CaCO₃: 2 g/L

    • Agar: 12 g/L (for solid medium)

    • Distilled Water: 1 L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium: [3][4]

    • Glycerol: 20 g/L

    • Peptone: 10 g/L

    • Aged Seawater: 300 mL/L

    • Distilled Water: 700 mL/L

    • Alternatively, 1% NaCl can be used in place of seawater.

    • Adjust pH to 7.5 before autoclaving.

2. Seed Culture Preparation:

  • Prepare the GYM Streptomyces agar medium and pour it into petri plates.

  • Inoculate the plates with a pure culture of Streptomyces rochei.

  • Incubate the plates at 28-30°C for 5-7 days until sporulation is observed.

  • Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of sterile seed broth.

  • Incubate the seed culture on a rotary shaker at 220 rpm and 30°C for 48 hours.

3. Main Fermentation:

  • Prepare the production medium and sterilize it by autoclaving at 121°C for 20 minutes.

  • After cooling to room temperature, inoculate the production medium with the 48-hour-old seed culture at a 20% (v/v) ratio.

  • Incubate the fermentation flasks on a rotary shaker at 110 rpm and 32°C.[3]

  • Monitor the fermentation for 120 hours.[3] this compound production typically starts after 48 hours and reaches its maximum at around 120 hours.[3]

II. Purification of this compound

This section describes a general protocol for the extraction and purification of this compound from the fermentation broth.

Data Presentation: Purification Parameters

The following table provides a summary of the parameters for a representative purification process. Specific conditions may need to be optimized based on the experimental setup.

StepParameterDetailsReference
Extraction SolventEthyl acetate[6]
Ratio (Broth:Solvent)1:1 (v/v)General Practice
Chromatography Column TypeC18 Reverse-Phase[7]
Mobile Phase A0.1 M Triethylammonium bicarbonate, pH 7.5[7]
Mobile Phase B0.1 M Triethylammonium bicarbonate, pH 7.5, in 50% Acetonitrile[7]
Gradient0 to 50% B over 20 min[7]
Flow Rate4 mL/min[7]
DetectionUV at 260-298 nm[7]
Experimental Protocol: Purification

This protocol outlines a general workflow for the extraction and purification of this compound.

1. Extraction:

  • After 120 hours of fermentation, harvest the culture broth.

  • Separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.[8]

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification (Representative Protocol):

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the dissolved extract through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the C18 reverse-phase HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample onto the HPLC column.

  • Run a linear gradient of acetonitrile in 0.1 M triethylammonium bicarbonate buffer (pH 7.5) from 0% to 50% acetonitrile over 20 minutes.[7]

  • Monitor the elution profile using a UV detector at a wavelength between 260 and 298 nm.[7]

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain purified this compound.

III. Visualizations

Lankacidin Biosynthesis Signaling Pathway

The biosynthesis of Lankacidin in Streptomyces rochei is a complex process involving a Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid system. The biosynthetic gene cluster, located on a giant linear plasmid, contains the genes lkcA through lkcO that encode the necessary enzymes for the assembly of the polyketide chain and its subsequent modifications.[9]

Lankacidin_Biosynthesis_Pathway Precursors Acyl-CoA Amino Acid Precursors PKS_NRPS Lkc PKS/NRPS Machinery (lkcA-lkcG) Precursors->PKS_NRPS Chain Assembly & Modification Acyclic_Intermediate Acyclic Lankacidin Intermediate PKS_NRPS->Acyclic_Intermediate Release LkcE LkcE (Flavin-dependent amine oxidase) Acyclic_Intermediate->LkcE Oxidation Cyclization Intramolecular Cyclization LkcE->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified Lankacidin biosynthesis pathway in S. rochei.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the fermentation of Streptomyces rochei to the purification of this compound.

Lankacidinol_Production_Workflow Start Start Seed_Culture Seed Culture Preparation (S. rochei, 48h) Start->Seed_Culture Fermentation Main Fermentation (120h, 32°C, pH 7.5) Seed_Culture->Fermentation Harvest Harvest & Centrifugation Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Reverse-Phase HPLC Crude_Extract->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Experimental workflow for this compound production.

References

High-performance liquid chromatography (HPLC) analysis of Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Lankacidinol using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established analytical practices for macrolide antibiotics and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method.

Introduction

This compound, a member of the lankacidin group of antibiotics, is a polyketide natural product with significant antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, formulation studies, and quality control of the final product. HPLC with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.

This application note outlines the chromatographic conditions, sample preparation procedures, and method validation parameters for the successful HPLC analysis of this compound.

Experimental Protocols

Recommended HPLC System and Components
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Chromatography Data System (CDS): A compatible CDS for instrument control, data acquisition, and processing is required.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.5 with Potassium Hydroxide) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 232 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 using a potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Centrifugation: Centrifuge an aliquot of the fermentation broth at 4000 rpm for 15 minutes to separate the biomass.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the calibration range.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed if using a PDA detector.
Linearity A linear relationship between concentration and peak area should be established over the intended range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of this compound from spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) for replicate injections of the standard solution and replicate sample preparations should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.
Robustness The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min).
Solution Stability The stability of standard and sample solutions should be evaluated at room temperature and refrigerated conditions over a defined period.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 2.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%
100%
120%
Mean Recovery (%) 98.0 - 102.0

Table 4: Precision Data

Precision TypeSample IDConcentration (µg/mL)RSD (%)
Repeatability
Intermediate Precision

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration Centrifugation->Filtration Dilution Dilution (if needed) Filtration->Dilution Sample_Vial Sample in HPLC Vial Dilution->Sample_Vial Injection Autosampler Injection Sample_Vial->Injection Standard_Weighing Weigh this compound Standard Standard_Dissolution Dissolve in Mobile Phase Standard_Weighing->Standard_Dissolution Standard_Dilution Prepare Working Standards Standard_Dissolution->Standard_Dilution Standard_Vial Standards in HPLC Vials Standard_Dilution->Standard_Vial Standard_Vial->Injection HPLC_System HPLC System Separation C18 Column Separation Injection->Separation Detection UV Detection at 232 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Lankacidin Biosynthesis Pathway

Lankacidin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modification & Cyclization Propionyl_CoA Propionyl-CoA PKS_Modules PKS Modules (lkcA, lkcB, lkcC, lkcD, lkcE) Propionyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Thioesterase Thioesterase Domain Polyketide_Chain->Thioesterase Acyclic_Precursor Acyclic Precursor Thioesterase->Acyclic_Precursor LkcE_enzyme LkcE (Oxidase/Cyclase) Acyclic_Precursor->LkcE_enzyme This compound This compound LkcE_enzyme->this compound

Caption: Simplified Lankacidin biosynthesis pathway.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S ribosomal subunit.[1][2][3][4][5]

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Peptide_Bond Peptide Bond Formation (Peptidyl Transferase Center) mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Peptide_Bond Polypeptide Growing Polypeptide Chain Peptide_Bond->Polypeptide Bacterial_Death Bacteriostatic/Bactericidal Effect Protein Functional Protein Polypeptide->Protein This compound This compound This compound->Ribosome_50S Inhibition Inhibition Inhibition->Peptide_Bond

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols: Methods for the Total Synthesis of Lankacidinol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of prominent methods for the total synthesis of Lankacidinol C, a complex macrolide with significant biological activity. The information is intended to guide researchers in selecting and implementing a synthetic strategy based on factors such as efficiency, stereocontrol, and adaptability for analog synthesis.

Introduction

This compound C is a member of the lankacidin family of antibiotics, characterized by a 17-membered macrocyclic core and a unique β-keto-δ-lactone moiety. Its potent antimicrobial and antitumor activities have made it an attractive target for total synthesis.[1] Several distinct and innovative strategies have been developed, each offering unique advantages in constructing this architecturally complex natural product. This document details three seminal approaches: the convergent synthesis by Kende, the biomimetic strategy by Hong, and the modular approach by Seiple.

I. Kende's Convergent Total Synthesis (1993)

The first total synthesis of (-)-lankacidin C was a landmark achievement, establishing the absolute stereochemistry of the natural product.[1] The strategy is characterized by a convergent assembly of two complex fragments, followed by a key macrocyclization step.

Logical Workflow:

Kende_Synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Fragment Coupling and Macrocyclization A1 D-Arabinose A2 Multi-step Conversion A1->A2 ~15 steps A3 Thioester Fragment A2->A3 C1 Fragment A + Fragment B Coupling A3->C1 B1 L-Aspartic Acid B2 β-Lactam Intermediate B1->B2 ~10 steps B2->C1 C2 N→O Acyl Migration C1->C2 C3 Macrocyclization C2->C3 C4 Final Elaboration C3->C4 C5 (-)-Lankacidin C C4->C5

Caption: Kende's convergent approach to (-)-Lankacidin C.

Quantitative Data Summary:
Step No.ReactionStarting MaterialProductYield (%)d.r. / e.e.
1Fragment CouplingThioester & β-Lactamβ-Keto Lactam~75>95% d.e.
2Stereoselective Reductionβ-Keto LactamCarbinol~90Single isomer
3N→O Acyl MigrationCarbinolδ-Lactone~85-
4MacrocyclizationAcyclic PrecursorMacrocycle~30-40-
5Final StepsMacrocycleLankacidin C~50 (over 6 steps)-
Key Experimental Protocol: Stereoselective Acylation and Reduction

This protocol describes the coupling of the two key fragments and the subsequent stereoselective reduction to set a crucial stereocenter.

1. Acylation of the β-Lactam:

  • To a solution of the β-lactam intermediate (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of LHMDS (1.1 equiv) dropwise.

  • The resulting anion is stirred for 30 minutes at -78 °C.

  • A solution of the thioester fragment (1.2 equiv) in THF is then added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to -20 °C over 1 hour.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the β-keto lactam.

2. Stereoselective Reduction:

  • To a solution of the β-keto lactam (1.0 equiv) in THF at -78 °C is added K-Selectride® (1.5 equiv, 1.0 M in THF) dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO3.

  • The mixture is warmed to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • The resulting carbinol is typically used in the next step without further purification.

II. Hong's Biomimetic Total Synthesis (2017)

Inspired by the proposed biosynthetic pathway, Hong and colleagues developed a highly efficient and concise total synthesis of this compound.[1][2] The key feature of this route is a biomimetic Mannich macrocyclization.

Logical Workflow:

Hong_Synthesis cluster_linear Linear Chain Assembly cluster_macrocyclization Biomimetic Macrocyclization cluster_final Final Steps L1 Modular Fragments L2 Stille Coupling L1->L2 L3 Julia-Kocienski Olefination L2->L3 L4 Linear Polyene Precursor L3->L4 M1 Oxidation & Iminium Formation L4->M1 M2 Intramolecular Mannich Reaction M1->M2 M3 Macrocyclic Imine M2->M3 F1 Reduction & Deprotection M3->F1 F2 This compound F1->F2

Caption: Hong's biomimetic approach to this compound.

Quantitative Data Summary:
Step No.ReactionStarting MaterialProductYield (%)d.r. / e.e.
1Stille CouplingVinyl Iodide & StannaneDiene85-
2Julia-Kocienski OlefinationSulfone & AldehydeTriene78>10:1 E/Z
3Biomimetic MacrocyclizationLinear AmineMacrocycle523:1 d.r.
4Final ReductionMacrocyclic KetoneThis compound92-
Key Experimental Protocol: Biomimetic Mannich Macrocyclization

This protocol details the pivotal step of the synthesis, mimicking the proposed biosynthetic ring closure.

  • To a solution of the linear amine precursor (1.0 equiv) in CH2Cl2 (0.001 M) at room temperature is added Dess-Martin periodinane (1.5 equiv).

  • The reaction mixture is stirred for 1 hour, during which the oxidation to the corresponding aldehyde occurs.

  • Trifluoroacetic acid (TFA, 2.0 equiv) is then added to the mixture to facilitate the formation of the N-acyliminium ion and promote the intramolecular Mannich reaction.

  • The reaction is stirred for an additional 4 hours at room temperature.

  • The reaction is quenched with saturated aqueous NaHCO3 and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by preparative thin-layer chromatography to afford the macrocyclic product as a mixture of diastereomers.

III. Seiple's Modular Total Synthesis (2020)

Seiple and coworkers developed a modular and flexible synthetic route that allows for the synthesis of various lankacidin analogues, leading to the structural reassignment of several members of the family. The strategy relies on the late-stage construction of the sensitive β-keto-δ-lactone core.

Logical Workflow:

Seiple_Synthesis cluster_left_half Left Half Synthesis cluster_right_half Right Half Synthesis cluster_assembly Fragment Assembly and Finalization LH1 Evans Aldol Reaction LH2 Lactonization LH1->LH2 LH3 δ-Lactone Fragment LH2->LH3 A1 Stille Cross-Coupling LH3->A1 RH1 Julia-Kocienski Olefination RH2 Stille Coupling Precursor RH1->RH2 RH2->A1 A2 Deprotection A1->A2 A3 seco-Lankacidinol A2->A3 A4 Macrocyclization (Tsuji-Trost) A3->A4 A5 This compound A4->A5

Caption: Seiple's modular approach to this compound C.

Quantitative Data Summary:
Step No.ReactionStarting MaterialProductYield (%)d.r. / e.e.
1Evans Aldol ReactionChiral Imide & AldehydeAldol Adduct93>20:1 d.r.
2LactonizationAldol Adductδ-Lactone90 (one pot from imide)-
3Julia-Kociensky OlefinationSulfone & AldehydeDiene80Single isomer
4Stille Couplingδ-Lactone & Vinyl StannaneCoupled Product63 (over 2 steps with deprotection)-
5Tsuji-Trost MacrocyclizationAcyclic Allylic CarbonateMacrocycleNot reported for this compound C-
Key Experimental Protocol: Evans Aldol Reaction and Lactonization

This one-pot, two-step protocol efficiently constructs the chiral δ-lactone core of the molecule with high stereocontrol.[1]

1. Evans Aldol Reaction:

  • To a solution of the chiral β-keto imide (1.0 equiv) in CH2Cl2 at 0 °C is added TiCl4 (1.1 equiv, 1.0 M in CH2Cl2).

  • The mixture is stirred for 5 minutes, after which Hunig's base (DIPEA, 1.2 equiv) is added dropwise, and the reaction is stirred for an additional 30 minutes.

  • The solution is then cooled to -78 °C, and a solution of the aldehyde fragment (1.2 equiv) in CH2Cl2 is added.

  • The reaction is stirred at -78 °C for 2 hours.

2. Lactonization:

  • To the same reaction vessel at -78 °C, a solution of NaOMe (5.0 equiv, 0.5 M in MeOH) is added.

  • The mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired δ-lactone.

Conclusion

The total syntheses of this compound C by Kende, Hong, and Seiple highlight the evolution of synthetic strategy, from classic convergent approaches to more modern biomimetic and modular designs. Kende's synthesis provided the foundational proof of structure and stereochemistry. Hong's biomimetic route offers remarkable conciseness, while Seiple's modular strategy provides the flexibility necessary for the synthesis of analogues and the investigation of structure-activity relationships. The choice of synthetic route will depend on the specific goals of the research program, whether it be the large-scale production of the natural product or the exploration of its chemical space for drug discovery.

References

Application Notes and Protocols for Lankacidinol in Antimicrobial Susceptibility Testing (AST)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lankacidinol in antimicrobial susceptibility testing (AST). This compound, a member of the lankacidin class of polyketide antibiotics, demonstrates inhibitory activity against a range of bacteria by targeting the bacterial ribosome.

Introduction

This compound is a natural product isolated from Streptomyces rochei. It belongs to a class of antibiotics known for their complex structures and potent antimicrobial properties. The primary mechanism of action for lankacidins, including this compound, is the inhibition of protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome.[1][2][3] This mode of action makes this compound a subject of interest for antimicrobial research and development, particularly in the context of rising antibiotic resistance.

Data Presentation: Antimicrobial Activity of this compound and Related Compounds

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes reported MIC values for lankacidin compounds against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Lankacidin CMicrococcus luteus0.2[4]
Lankacidin CBacillus subtilis0.4[4]
Lankacidin CStaphylococcus aureus0.8[4]
This compoundMicrococcus luteus3.13[4]
This compoundBacillus subtilis6.25[4]
This compoundStaphylococcus aureus12.5[4]
2,18-seco-Lankacidinol BHaemophilus influenzae ATCC 4924732[4]
iso-LankacidinolHaemophilus influenzae32[4]

Experimental Protocols

The following protocols are based on established methodologies for antimicrobial susceptibility testing and are adapted for the evaluation of this compound.

Broth Microdilution Method for MIC Determination (CLSI Standards)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Materials:

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • For a typical assay, the final concentrations in the wells may range from 64 µg/mL to 0.06 µg/mL.

    • Add 50 µL of CAMHB to all wells except the first column.

    • Add 100 µL of the appropriate this compound working solution to the first well of each row.

    • Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this serial dilution across the plate to the desired final concentration. Discard the final 50 µL from the last dilution well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lank Prepare this compound Stock Solution prep_dil Perform Serial Dilutions in 96-well plate prep_lank->prep_dil inoculate Inoculate Plate with Bacterial Suspension prep_dil->inoculate prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for this compound MIC determination.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by directly targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event physically obstructs the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death or growth inhibition.

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols for Studying Lankacidinol's Effect on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol, a member of the lankacidin class of polyketide antibiotics, has demonstrated antimicrobial activity by inhibiting bacterial protein synthesis.[1][2] These antibiotics target the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins. Understanding the precise mechanism and quantifying the inhibitory effect of this compound on protein synthesis is paramount for its development as a potential therapeutic agent. Lankacidin and its derivatives bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby interfering with peptide bond formation.[3][4][5][6][7]

These application notes provide detailed protocols for three key experimental approaches to characterize the inhibitory activity of this compound on protein synthesis: the In Vitro Translation (IVT) Assay, Polysome Profiling, and a Reporter Gene Assay.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols to illustrate the inhibitory effect of this compound on protein synthesis.

Table 1: In Vitro Translation Inhibition by this compound

This compound Concentration (µM)Protein Synthesis (% of Control)Standard Deviation
0 (Control)1005.2
0.185.34.8
152.13.9
1015.72.1
1002.40.8

Table 2: Polysome Profiling Analysis of this compound-Treated Bacteria

TreatmentMonosome Fraction (%)Polysome Fraction (%)Polysome-to-Monosome (P/M) Ratio
Vehicle Control30702.33
This compound (10 µM)65350.54

Table 3: Luciferase Reporter Gene Assay for Protein Synthesis Inhibition

This compound Concentration (µM)Relative Luminescence Units (RLU)Inhibition (%)
0 (Control)1,500,0000
0.11,250,00016.7
1780,00048.0
10220,00085.3
10050,00096.7

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of protein synthesis inhibition by this compound.

Lankacidinol_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Protein_Synthesis_Inhibition Protein Synthesis Inhibition PTC->Protein_Synthesis_Inhibition Inhibits mRNA mRNA This compound This compound This compound->PTC Binds to Elongating_Polypeptide Elongating Polypeptide Peptide_Bond_Formation->Elongating_Polypeptide Catalyzes IVT_Workflow prep Prepare this compound Dilutions setup Set up IVT Reactions (PURExpress Kit, DNA template, +/- this compound) prep->setup incubate Incubate at 37°C (2 hours) setup->incubate analyze Analyze Protein Product (e.g., SDS-PAGE, Autoradiography) incubate->analyze quantify Quantify Protein Synthesis Inhibition analyze->quantify Polysome_Profiling_Workflow treat Treat Bacterial Culture (+/- this compound) lyse Cell Lysis in the Presence of Cycloheximide treat->lyse load Layer Lysate onto Sucrose Gradient lyse->load centrifuge Ultracentrifugation load->centrifuge fractionate Fractionate Gradient and Monitor A260 centrifuge->fractionate analyze Analyze Profile: Monosomes vs. Polysomes fractionate->analyze Reporter_Gene_Assay_Workflow transfect Transfect Cells with Luciferase Reporter Plasmid treat Treat Cells with This compound Dilutions transfect->treat incubate Incubate for a Defined Period treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Calculate % Inhibition measure->analyze

References

Application Notes and Protocols: Generation and Screening of Lankacidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for generating and screening derivatives of Lankacidinol, a polyketide natural product with promising antimicrobial and antitumor activities. The following sections detail experimental protocols, data presentation, and visual workflows to guide researchers in the exploration of this valuable class of compounds.

Generation of this compound Derivatives

This compound and its analogs can be generated through several methods, including chemical synthesis, biosynthetic engineering, and enzymatic modification.

Chemical Synthesis

Total synthesis and semisynthesis offer precise control over structural modifications, enabling the generation of diverse derivatives. Key synthetic strategies have focused on the construction of the macrocyclic core and modification of the β-keto-δ-lactone moiety.

1.1.1. Protocol: Synthesis of 2,18-seco-Lankacidinol B Derivatives

This protocol is adapted from the total synthesis of 2,18-seco-Lankacidinol B, which allows for the generation of stereochemically diverse variants. The synthesis involves the convergent coupling of two key fragments.

Materials:

  • Starting materials for the left and right half fragments (as described in the literature[1])

  • Anhydrous solvents (DMSO, THF, CH2Cl2)

  • Reagents for Stille cross-coupling (e.g., Pd(PPh3)4, CuI)

  • Reagents for Julia-Kociensky olefination (e.g., KHMDS)

  • Reagents for Evans aldol reaction

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Synthesis of the "Right Half" Fragment: The synthesis of the vinylic stannane "right half" can be achieved through a multi-step sequence involving reactions such as Sharpless asymmetric epoxidation, epoxide opening, and hydrostannylation.

  • Synthesis of the "Left Half" Fragment: The synthesis of the β-keto-δ-lactone "left half" can be accomplished using an Evans aldol reaction to control the stereochemistry at C4 and C5, followed by lactonization.[1]

  • Convergent Coupling (Stille Cross-Coupling):

    • Dissolve the "left half" fragment (vinyl iodide) and the "right half" fragment (vinyl stannane) in anhydrous THF.

    • Add Pd(PPh3)4 and CuI as catalysts.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction and purify the coupled product by flash chromatography.

  • Deprotection: Remove protecting groups (e.g., silyl ethers) using appropriate reagents (e.g., TBAF or HF-pyridine) to yield the final 2,18-seco-Lankacidinol B derivative.

  • Purification: Purify the final compound using preparative HPLC.

1.1.2. Protocol: Synthesis of iso-Lankacidinol Derivatives

The synthesis of iso-Lankacidinol derivatives involves a modular approach, also relying on the coupling of key fragments.

Materials:

  • Starting materials for the three fragments (as described in the literature)

  • Reagents for esterification (e.g., EDCI, DMAP)

  • Reagents for Julia-Kociensky olefination

  • Reagents for Stille coupling

  • Reagents for Dieckmann cyclization (e.g., NaH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Fragment Synthesis: Synthesize the three key fragments as previously described in the literature.

  • Fragment Assembly:

    • Couple the fragments sequentially using esterification and Julia-Kociensky olefination reactions.

  • Macrocyclization (Stille Coupling): Perform an intramolecular Stille coupling to form the macrocyclic ring.

  • Late-Stage β-keto-δ-lactone Formation (Dieckmann Cyclization):

    • Treat the macrocyclic precursor with a strong base such as sodium hydride (NaH) to induce Dieckmann cyclization, forming the β-keto-δ-lactone ring.

  • Final Modifications: Perform any final modifications, such as methylation, and deprotection steps to yield the desired iso-Lankacidinol derivative.

  • Purification: Purify the final product by preparative HPLC.

Biosynthetic Engineering

Genetic manipulation of the lankacidin biosynthetic gene cluster in Streptomyces rochei offers a promising avenue for generating novel derivatives.[2][3] This can involve gene knockouts, gene replacements, or the introduction of heterologous genes to alter the polyketide backbone or tailoring steps.

1.2.1. Protocol: Generation of Lankacidin Analogs in Streptomyces rochei by Gene Disruption

This protocol describes a general workflow for generating novel lankacidin analogs by disrupting a gene in the lankacidin biosynthetic cluster.

Materials:

  • Streptomyces rochei wild-type strain

  • E. coli strain for plasmid construction (e.g., ET12567/pUZ8002)

  • Plasmids for gene disruption (e.g., pKC1139-based vectors)

  • Appropriate antibiotics for selection

  • Media for S. rochei growth and conjugation (e.g., ISP2, R5A)

  • Lysozyme

  • Standard molecular biology reagents and equipment (PCR, restriction enzymes, ligase, electroporator)

Procedure:

  • Construct Gene Disruption Plasmid:

    • Amplify by PCR the upstream and downstream flanking regions of the target gene from S. rochei genomic DNA.

    • Clone the flanking regions into a temperature-sensitive vector containing a selectable marker (e.g., apramycin resistance).

  • Conjugation:

    • Introduce the disruption plasmid into S. rochei via conjugation from an E. coli donor strain.

    • Plate the conjugation mixture on a selective medium containing the appropriate antibiotics to select for exconjugants.

  • Selection of Mutants:

    • Grow the exconjugants at a non-permissive temperature to promote homologous recombination.

    • Screen for colonies that have lost the vector backbone but retained the disrupted gene (double-crossover event). This can be done by replica plating on media with and without the selection antibiotic.

  • Fermentation and Analysis:

    • Cultivate the mutant strain in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by HPLC and LC-MS to identify novel lankacidin derivatives.

Screening of this compound Derivatives

Screening of the generated derivatives is crucial to identify compounds with improved biological activity. Both antimicrobial and antitumor activities are of primary interest for this class of molecules.

Antimicrobial Activity Screening

2.1.1. Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of antimicrobial agents against various bacterial strains.[4][5][6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin, erythromycin)

  • Negative control (solvent only)

  • Resazurin solution (optional, for viability indication)

  • Microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow a fresh culture of the test bacterium to the mid-logarithmic phase.

    • Dilute the culture in the appropriate medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound derivatives in the growth medium. The final volume in each well should be 100 µL.

    • Include wells for a positive control antibiotic and a negative (solvent) control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

    • If using resazurin, add the solution to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Antimicrobial Activity of seco-Lankacidinol Derivatives [1]

CompoundA. baumannii ATCC 19606E. coli ATCC 25922K. pneumoniae ATCC 43816P. aeruginosa ATCC 27853H. influenzae ATCC 49247E. faecalis ATCC 29212S. aureus ATCC 29213S. pneumoniae ATCC 49619S. pyogenes ATCC 19615
2,18-seco-Lankacidinol B (reassigned structure) >64>64>64>6432>64>64>64>64
(4R,5S)-diastereomer >64>64>64>64>64>64>64>64>64
(4R,5R)-diastereomer >64>64>64>6432>64>64>64>64
(4S,5S)-diastereomer >64>64>64>6432>64>64>64>64
Levofloxacin 0.25≤0.06≤0.060.5≤0.0610.510.5

MIC values are in µg/mL.

Antitumor Activity Screening

Lankacidin C has been shown to exert its antitumor effect by stabilizing microtubules, similar to the mechanism of paclitaxel.[8] Therefore, screening for microtubule-stabilizing agents is a relevant strategy.

2.2.1. Protocol: High-Content Screening (HCS) for Microtubule Stabilization

This protocol describes a cell-based, high-content imaging assay to identify compounds that stabilize microtubules.[9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 384-well imaging plates

  • This compound derivatives

  • Positive control (e.g., paclitaxel)

  • Negative control (e.g., DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a library of this compound derivatives at various concentrations for a defined period (e.g., 24 hours). Include positive and negative controls.

  • Cell Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-α-tubulin antibody.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to quantify changes in microtubule morphology.

    • Parameters to analyze include microtubule bundling, cell cycle arrest (increased number of mitotic cells), and changes in cell shape.

    • Identify "hit" compounds that induce a phenotype similar to the positive control (paclitaxel).

Antitumor Activity of Lankacidin C

Cell LineIC50 (µM)
HeLa~10
T47D~10

Data is approximate and based on published findings.

Visual Workflows and Pathways

Workflow for Generation and Screening of this compound Derivatives

G cluster_generation Derivative Generation cluster_screening Biological Screening chem_synth Chemical Synthesis (Total & Semisynthesis) library This compound Derivative Library chem_synth->library bio_eng Biosynthetic Engineering (Gene Manipulation) bio_eng->library enz_mod Enzymatic Modification enz_mod->library antimicrobial Antimicrobial Assays (Broth Microdilution) library->antimicrobial antitumor Antitumor Assays (HCS for Microtubule Stabilization) library->antitumor hits Hit Compounds antimicrobial->hits antitumor->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt G lankacidin Lankacidin Derivative tubulin β-Tubulin Subunit (on Microtubule) lankacidin->tubulin Binds to Paclitaxel Site mt_stabilization Microtubule Stabilization tubulin->mt_stabilization mitotic_spindle Defective Mitotic Spindle Dynamics mt_stabilization->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Testing of Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol, a member of the lankacidin class of antibiotics, has demonstrated potential as both an antimicrobial and an antitumor agent.[1] As a polyketide natural product isolated from Streptomyces rochei, it shares a mechanism of action with macrolide antibiotics by inhibiting protein synthesis.[1][2] This dual activity makes this compound a promising candidate for further preclinical development. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models for both antibacterial and anticancer applications. The provided experimental designs are intended as templates that can be adapted to specific research needs.

In Vivo Experimental Models

Antibacterial Efficacy: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a well-established and highly utilized model for the preclinical evaluation of antimicrobial agents.[3][4][5] This model allows for the quantitative assessment of an antibiotic's ability to reduce bacterial load in a localized infection site under conditions of immunosuppression, mimicking infections in immunocompromised patients.

Antitumor Efficacy: Murine Xenograft Model

The murine xenograft model is a standard method for assessing the in vivo antitumor activity of novel therapeutic compounds.[6][7] This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice, allowing for the evaluation of a drug's ability to inhibit tumor growth.

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model for Antibacterial Efficacy

Objective: To determine the in vivo antibacterial efficacy of this compound against a relevant bacterial pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) in a neutropenic mouse thigh infection model.

Materials:

  • This compound (appropriate formulation for administration)

  • Vehicle control (e.g., sterile saline, PBS with a low percentage of DMSO)

  • 6-8 week old female ICR (CD-1) or BALB/c mice

  • Cyclophosphamide

  • Bacterial strain (e.g., S. aureus ATCC 43300 - MRSA)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile 0.9% saline

  • Isoflurane for anesthesia

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[3][4] This regimen induces profound neutropenia (<100 neutrophils/mm³).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the neutropenic mice using isoflurane.

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.

  • Treatment:

    • At 2 hours post-infection, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

    • Administer the vehicle control to the control group.

    • A positive control group with a standard-of-care antibiotic (e.g., vancomycin) can be included.

    • The treatment can be administered as a single dose or multiple doses over a 24-hour period.

  • Endpoint Measurement:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Calculate the bacterial load as log₁₀ CFU per thigh.

Data Analysis:

  • Compare the mean log₁₀ CFU/thigh between the this compound-treated groups and the vehicle control group.

  • A statistically significant reduction in bacterial load in the treated groups indicates efficacy.

Protocol 2: Murine Xenograft Model for Antitumor Efficacy

Objective: To evaluate the in vivo antitumor efficacy of this compound against a human cancer cell line in a murine xenograft model.

Materials:

  • This compound (appropriate formulation for administration)

  • Vehicle control

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line in the recommended medium until the logarithmic growth phase.

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) via the desired route (e.g., i.p. or oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).

    • Administer the vehicle control to the control group.

    • A positive control group with a standard-of-care chemotherapeutic agent can be included.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Compare the mean tumor weights between the this compound-treated groups and the vehicle control group.

Data Presentation

Quantitative data from these in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Illustrative Antibacterial Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Bacterial Load (log₁₀ CFU/thigh) ± SDLog Reduction vs. Vehicle
Vehicle Control-i.p.7.8 ± 0.4-
This compound10i.p.6.5 ± 0.51.3
This compound25i.p.5.2 ± 0.62.6
This compound50i.p.4.1 ± 0.73.7
Vancomycin30i.p.4.5 ± 0.53.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Illustrative Antitumor Efficacy of this compound in a Murine Xenograft Model

Treatment GroupDose (mg/kg/day)Route of AdministrationFinal Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control-Oral1500 ± 250-
This compound25Oral1100 ± 20026.7
This compound50Oral750 ± 15050.0
This compound100Oral400 ± 10073.3
Doxorubicin5i.p. (weekly)500 ± 12066.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Proposed Mechanisms and Workflows

To visually represent the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_antibacterial Antibacterial Efficacy Workflow cluster_antitumor Antitumor Efficacy Workflow A1 Induce Neutropenia in Mice A2 Prepare Bacterial Inoculum A1->A2 A3 Thigh Infection A2->A3 A4 Administer this compound A3->A4 A5 Determine Bacterial Load (CFU/thigh) A4->A5 B1 Implant Tumor Cells in Mice B2 Monitor Tumor Growth B1->B2 B3 Administer this compound B2->B3 B4 Measure Tumor Volume and Weight B3->B4

Experimental Workflows for In Vivo Efficacy Testing.

signaling_pathway cluster_bacterium Bacterial Cell cluster_cancer Cancer Cell Lankacidinol_B This compound Ribosome 70S Ribosome Lankacidinol_B->Ribosome Binds to 50S subunit Protein_Syn Protein Synthesis Ribosome->Protein_Syn Cell_Death_B Bacterial Cell Death Protein_Syn->Cell_Death_B Lankacidinol_C This compound Apoptosis_Pathway Pro-Apoptotic Signaling (e.g., Caspase Activation) Lankacidinol_C->Apoptosis_Pathway Induces Cell_Death_C Apoptosis Apoptosis_Pathway->Cell_Death_C

Hypothetical Dual-Action Mechanism of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol is a polyketide antibiotic known for its activity against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[3]

Quantitative Data Summary

Bacterial SpeciesExpected Activity of this compound
Staphylococcus aureusActive
Streptococcus pneumoniaeActive
Enterococcus faecalisActive
Bacillus subtilisActive
Micrococcus luteusActive

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619, Bacillus subtilis ATCC 6633)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

  • Incubator (35 ± 2°C)

  • Plate shaker (optional)

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is sparingly soluble in water. A stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile DMSO. For example, weigh 1.28 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the turbidity to an optical density (OD) at 625 nm of 0.08 to 0.10.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Setup: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 50 µL of the 1280 µg/mL this compound stock solution (in DMSO) to the first column of wells. This will result in a starting concentration of 640 µg/mL after dilution with the broth already in the wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a concentration range of this compound (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11 will serve as the growth control (no this compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (prepared in section 3.3) to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the plate for bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).

  • A reading aid, such as a plate reader measuring absorbance at 600 nm, can be used for more objective determination of growth inhibition.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the MIC determination of this compound.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Start prep_lanka Prepare this compound Stock Solution (in DMSO) start->prep_lanka prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-Well Plate (add CAMHB) start->prep_plate serial_dilution Perform 2-Fold Serial Dilution of this compound prep_lanka->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination of this compound.

Logical_Relationship cluster_concepts Key Concepts and Relationships This compound This compound gram_positive Gram-Positive Bacteria This compound->gram_positive is active against protein_synthesis Protein Synthesis This compound->protein_synthesis inhibits cell_growth Bacterial Cell Growth gram_positive->cell_growth undergoes protein_synthesis->cell_growth is essential for mic Minimum Inhibitory Concentration (MIC) mic->this compound is a measure of a property of mic->cell_growth is the concentration that inhibits

Caption: Logical relationship of this compound's activity and MIC.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lankacidinol Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to improving the yield of Lankacidinol and related lankacidin-group antibiotics from Streptomyces species, primarily Streptomyces rochei. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in your fermentation and metabolic engineering efforts.

Frequently Asked Questions (FAQs)

Q1: My S. rochei culture is growing well, but this compound production is significantly lower than expected. What are the primary areas I should investigate?

A1: Low this compound titers despite good biomass accumulation can stem from several factors. We recommend a systematic approach to troubleshooting:

  • Regulatory Gene Expression: The biosynthesis of lankacidins is tightly controlled by a complex regulatory cascade. Suboptimal expression of positive regulators or overexpression of negative regulators can significantly limit production.

  • Biosynthetic Pathway Bottlenecks: A rate-limiting step in the lankacidin biosynthetic pathway can lead to the accumulation of intermediates and a low final product yield.

  • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. The pH, temperature, aeration, and composition of your culture medium are critical.

  • Precursor Availability: Insufficient supply of the primary metabolic precursors for polyketide synthesis can be a major limiting factor.

Q2: I've observed the accumulation of an unknown compound in my culture broth instead of this compound. What could this be?

A2: This is a common issue that often points to a bottleneck in the later stages of the biosynthetic pathway. Disruption of the lkcE gene, which encodes a crucial amine oxidase responsible for the final macrocyclization step, is known to result in the accumulation of the acyclic intermediate, LC-KA05.[1] Verifying the integrity and expression level of lkcE is a critical diagnostic step.

Q3: Can I increase this compound yield by simply adding more of the primary nutrient sources to my fermentation?

A3: Not necessarily. While adequate nutrition is essential, an excess of certain nutrients, particularly readily metabolized carbon sources and inorganic phosphates, can suppress secondary metabolite production in Streptomyces. A balanced medium composition and optimized feeding strategy are crucial for maximizing this compound yield.

Q4: What are the initial precursors for the this compound biosynthetic pathway?

A4: this compound is a polyketide, and its biosynthesis relies on precursors from primary metabolism, primarily acetyl-CoA and malonyl-CoA, which are derived from the catabolism of carbon sources like glucose. The starter unit for lankacidin biosynthesis is thought to be either pyruvoyl-ACP or lactoyl-ACP.[2]

Troubleshooting Guides

Issue 1: Consistently Low this compound Titer
Potential Cause Troubleshooting Steps
Negative Regulation The gene srrB acts as a negative regulator, repressing the expression of the key activator srrY.[3][4] Consider creating a targeted knockout of srrB to alleviate this repression.
Insufficient Positive Regulation The srrY gene is a SARP (Streptomyces Antibiotic Regulatory Protein) family activator crucial for lankacidin production.[2][3] Overexpressing srrY under the control of a strong constitutive promoter can significantly boost yield.
Suboptimal Fermentation pH The pH of the culture medium has a profound impact on secondary metabolite production. The optimal pH for antimicrobial metabolite production in S. rochei is in the range of 7.5 to 8.0.[5] Monitor and control the pH of your fermentation.
Incorrect Fermentation Temperature Temperature affects both microbial growth and enzyme activity. The optimal temperature for secondary metabolite production in S. rochei has been identified as 32°C.[5]
Inadequate Precursor Supply The lankacidin backbone is built from polyketide precursors. If the central metabolism is not efficiently channeling precursors to the biosynthetic pathway, the yield will be low. Consider precursor feeding strategies.
Issue 2: Accumulation of Acyclic Intermediates
Potential Cause Troubleshooting Steps
Inefficient Macrocyclization The lkcE gene product is essential for the final ring closure to form the lankacidin macrocycle.[1] Verify the sequence of lkcE in your strain and consider overexpressing it to enhance this final biosynthetic step.
PQQ Cofactor Limitation The biosynthesis of lankacidins involves an oxidation process that requires the cofactor pyrroloquinoline quinone (PQQ).[1] Supplementing the culture medium with PQQ may enhance the efficiency of the PQQ-dependent enzymes in the pathway.

Data on Yield Improvement Strategies

The following tables summarize quantitative data on various strategies to enhance lankacidin production.

Table 1: Yield Improvement through Genetic Engineering
Genetic ModificationTarget Gene/RegulatorEffect on Lankacidin ProductionReference
Gene DeletionsrrB (Negative Regulator)Over four-fold increase[2][3][4]
Table 2: Optimization of Fermentation Parameters for S. rochei
ParameterOptimized ValueReference
pH7.5 - 8.0[5]
Temperature32°C[5]
Carbon SourceGlycerol (2%)[5]
Nitrogen SourcePeptone (1%)[5]
NaCl Concentration1%[5]
Seawater Concentration30%[5]

Key Experimental Protocols

Protocol 1: Overexpression of the Positive Regulator srrY in S. rochei

This protocol describes the construction of an expression vector to overexpress the srrY gene and its introduction into S. rochei.

1. Amplification of srrY and Vector Construction:

  • Design primers to amplify the coding sequence of the srrY gene from S. rochei genomic DNA.
  • Perform PCR to amplify the srrY gene.
  • Digest the integrative expression vector pSET152 and the purified srrY PCR product with appropriate restriction enzymes.
  • Ligate the digested srrY fragment into the pSET152 vector.
  • Transform the ligation mixture into E. coli DH5α for plasmid propagation.
  • Verify the correct insertion and sequence of srrY in the resulting plasmid (pSET152-srrY) by restriction digestion and DNA sequencing.

2. Intergeneric Conjugation into S. rochei:

  • Transform the pSET152-srrY plasmid into the donor E. coli strain ET12567/pUZ8002.
  • Prepare a spore suspension of the recipient S. rochei strain.
  • Grow an overnight culture of the E. coli donor strain.
  • Mix the donor E. coli culture and the recipient S. rochei spores on a suitable agar medium (e.g., ISP4) and incubate to allow conjugation to occur.
  • Overlay the conjugation plate with an appropriate antibiotic (e.g., apramycin for pSET152 selection) to select for S. rochei exconjugants.
  • Isolate and purify the resulting antibiotic-resistant S. rochei colonies, which now contain the integrated pSET152-srrY vector.
  • Confirm the integration of the vector by PCR using primers specific to the srrY gene and the vector backbone.

Visualizing Key Pathways and Workflows

Lankacidin Regulatory Cascade

Lankacidin_Regulation SRBs SRB Signaling Molecules SrrA SrrA (Receptor) SRBs->SrrA binds & inactivates srrX srrX srrX->SRBs biosynthesis SrrB SrrB (Pseudo-Receptor) SrrA->SrrB represses srrY srrY (Activator) SrrA->srrY represses SrrB->srrY represses lkc_genes lankacidin biosynthetic genes srrY->lkc_genes activates Lankacidin Lankacidin Production lkc_genes->Lankacidin leads to

Caption: Regulatory cascade for Lankacidin production in S. rochei.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow start Low this compound Yield step1 Genetic Modification (e.g., ΔsrrB or srrY OE) start->step1 step2 Fermentation Optimization step1->step2 step3 Precursor Feeding step2->step3 analysis HPLC Analysis of this compound Titer step3->analysis end Improved this compound Yield analysis->end

References

Overcoming Lankacidinol instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of lankacidinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is rapidly losing activity in my aqueous buffer. What is the likely cause?

A1: this compound is known to be unstable in both mildly acidic and basic aqueous solutions.[1] The primary reason for this instability is the susceptibility of its β-keto-δ-lactone core to degradation.[1][2] Under mildly acidic conditions, the macrocycle can undergo cleavage at the C2-C18 bond.[1] Conversely, basic conditions can lead to the breakdown of the β-keto-δ-lactone structure through decarboxylation.[1] It is crucial to maintain an appropriate pH to minimize degradation.

Q2: What is the optimal pH range for storing and working with this compound in aqueous solutions?

A2: While specific quantitative data for this compound is limited in publicly available literature, for many pH-sensitive compounds, a slightly acidic to neutral pH range (typically pH 6.0-7.5) is often recommended to minimize both acid- and base-catalyzed hydrolysis. It is advisable to perform a pH stability profile for your specific experimental conditions.

Q3: I am observing a precipitate forming in my this compound stock solution. What could be the reason?

A3: this compound has poor water solubility. The formation of a precipitate could be due to the compound coming out of solution, especially if the concentration is high or if the solvent composition has changed. Additionally, degradation products of this compound may also have different solubility profiles, potentially leading to precipitation over time.

Q4: Can I use common buffers like phosphate or citrate with this compound?

A4: Yes, common buffers can be used. However, the choice of buffer and its concentration should be carefully considered as part of your formulation development. Citrate and phosphate buffers are widely used in liquid formulations to maintain a stable pH.[3] It is recommended to test the compatibility of your chosen buffer with this compound to ensure it does not accelerate degradation.

Q5: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A5: Several strategies can be employed to enhance the stability of unstable compounds like this compound:

  • pH Optimization: As mentioned, maintaining an optimal pH is critical.

  • Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can sometimes improve both solubility and stability.

  • Lyophilization: Freeze-drying the this compound to remove water can significantly improve its long-term stability.[3] The lyophilized powder can then be reconstituted in an appropriate buffer immediately before use.

  • Encapsulation: Techniques like microencapsulation can create a protective barrier around the this compound molecule, shielding it from the aqueous environment.[3]

  • Anhydrous Formulations: For certain applications, formulating this compound in anhydrous self-emulsifying oils has been shown to be a successful strategy for other water-unstable antibiotics.[4]

  • Chemical Modification: Research has shown that creating derivatives, such as adding a methyl group at the C4 position of the lankacidin structure, can enhance chemical stability.[2][5]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solution
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of your solution. Adjust to a near-neutral pH (e.g., 6.5-7.0) using a suitable buffer system.Slower degradation rate and prolonged activity of this compound.
Hydrolysis Minimize the time this compound is in an aqueous solution. Prepare fresh solutions for each experiment.Reduced degradation and more consistent experimental results.
Temperature Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize exposure to room temperature.Significantly decreased rate of degradation during storage.
Oxidation If sensitivity to oxygen is suspected, degas your aqueous buffer and consider working under an inert atmosphere (e.g., nitrogen).Reduced oxidative degradation, leading to improved stability.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step Expected Outcome
Degradation during incubation Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (e.g., 37°C in cell culture media).Determine the effective half-life of this compound in your assay to inform the experimental design.
Interaction with media components Analyze the compatibility of this compound with your specific media and supplements. Some components may accelerate degradation.Identification of incompatible components, allowing for media reformulation if necessary.
Inaccurate initial concentration Re-evaluate the method used to prepare and quantify the initial stock solution. Use a validated analytical method like HPLC-UV.More accurate and reproducible starting concentrations for your assays.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on this compound stability based on known qualitative information. Researchers should generate their own data for specific formulations and conditions.

Table 1: Effect of pH on this compound Stability at 25°C

pHBuffer System% this compound Remaining after 24 hours
4.0Acetate65%
5.0Acetate80%
6.0Phosphate92%
7.0Phosphate95%
8.0Tris70%
9.0Tris50%

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature% this compound Remaining after 24 hours
4°C98%
25°C95%
37°C85%
50°C60%

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, tris) at different pH values (e.g., 4, 5, 6, 7, 8, 9).

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Immediately mix the aliquot with a solution that neutralizes the pH or stops the degradation process.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: HPLC-UV Quantification of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for separating related compounds. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a photodiode array detector can be used to identify the optimal wavelength).

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase or a suitable solvent.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standards and samples.

  • Quantification: Determine the peak area of this compound in the chromatograms and calculate the concentration in the samples based on the standard curve.

Visualizations

Lankacidinol_Degradation_Pathway cluster_conditions Degradation Conditions cluster_this compound cluster_products Degradation Products Acidic Mildly Acidic Conditions (e.g., pH < 6) This compound This compound (Intact Macrocycle with β-keto-δ-lactone core) Basic Basic Conditions (e.g., pH > 8) Cleaved_Product Ring-Opened Product (Cleavage of C2-C18 bond) This compound->Cleaved_Product Acid-catalyzed hydrolysis Decarboxylated_Product Decarboxylated Product (Breakdown of β-keto-δ-lactone) This compound->Decarboxylated_Product Base-catalyzed decarboxylation Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Concentrated This compound Stock Dilute Dilute Stock into Buffers Prep_Stock->Dilute Prep_Buffers Prepare Aqueous Buffers at Various pH Values Prep_Buffers->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Sample Sample at Predetermined Time Points Incubate->Sample Analyze Quantify this compound using HPLC-UV Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Determine Determine Degradation Kinetics and Half-life Plot->Determine Troubleshooting_Logic rectangle rectangle start Inconsistent Assay Results? check_stability Is this compound Stable Under Assay Conditions? start->check_stability check_conc Is Initial Concentration Accurate? check_stability->check_conc Yes perform_stability Perform Time-Course Stability Study check_stability->perform_stability No validate_hplc Validate Quantification Method (HPLC-UV) check_conc->validate_hplc No proceed Proceed with Assay check_conc->proceed Yes adjust_protocol Adjust Experimental Protocol (e.g., incubation time) perform_stability->adjust_protocol reprepare_stock Re-prepare and Quantify Stock Solution validate_hplc->reprepare_stock adjust_protocol->start reprepare_stock->start

References

Lankacidinol Extraction and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Lankacidinol. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield of this compound from Fermentation Broth

  • Question: We are observing a very low yield of this compound from our Streptomyces fermentation. What are the potential causes and how can we optimize the yield?

  • Answer: Low yields of this compound can stem from several factors related to the fermentation process and the inherent instability of the molecule. Here are some key areas to investigate:

    • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound by Streptomyces is highly sensitive to the culture environment. Ensure that the media composition, pH, temperature, and aeration are optimized for your specific Streptomyces strain. It has been noted that manipulating culture conditions can activate silent biosynthetic gene clusters.

    • Product Degradation: this compound is known to be chemically unstable, particularly due to its β-keto-δ-lactone core, which is susceptible to degradation under mild acidic conditions.[1] Monitor and control the pH of your fermentation broth to maintain it in a neutral to slightly alkaline range to minimize degradation.

    • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound's polarity will dictate the most effective solvent system. Experiment with different solvents and extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to find the optimal conditions.

2. Degradation of this compound During Extraction and Purification

  • Question: We are seeing significant degradation of our this compound sample during the extraction and purification steps. How can we mitigate this?

  • Answer: The chemical instability of this compound is a primary challenge.[1] The β-keto-δ-lactone core is prone to hydrolysis, especially in acidic environments. Here are some strategies to minimize degradation:

    • pH Control: Maintain a neutral or slightly basic pH throughout the extraction and purification process. Use buffered aqueous solutions where appropriate.

    • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to reduce the rate of chemical degradation.

    • Minimize Exposure to Acid: Avoid strong acids. If pH adjustment is necessary, use a weak acid and add it slowly while monitoring the pH closely. Early degradation experiments have shown that this compound is unstable under even mild acidic conditions, which can lead to the opening of the macrocycle.[1]

    • Rapid Processing: Process the samples as quickly as possible to minimize the time the compound is in solution and exposed to potentially destabilizing conditions.

3. Co-elution of Impurities During Chromatographic Purification

  • Question: During HPLC purification, we are struggling to separate this compound from other co-eluting impurities. What strategies can we employ to improve resolution?

  • Answer: Co-elution of impurities is a common challenge in the purification of natural products from complex fermentation extracts. Here are several approaches to enhance separation:

    • Optimize Chromatographic Conditions:

      • Mobile Phase: Experiment with different solvent gradients (e.g., acetonitrile-water, methanol-water) and pH modifiers (e.g., ammonium acetate, formic acid - use with caution due to this compound's acid sensitivity).

      • Stationary Phase: If using a C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.

    • Orthogonal Purification Methods: Employ a multi-step purification strategy using different separation techniques. For example, follow up a reversed-phase HPLC step with a normal-phase chromatography or size-exclusion chromatography step.

    • Sample Pre-treatment: Use solid-phase extraction (SPE) to pre-clean your sample and remove classes of compounds that are known to interfere with your chromatography.

Experimental Protocols

Protocol 1: Representative Extraction of this compound from Streptomyces Broth

  • Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 7.0-7.5 with 1M NaOH.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a temperature below 30°C.

  • Mycelial Extraction:

    • Extract the mycelial cake with methanol three times.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure.

    • Resuspend the residue in a minimal amount of water and extract with ethyl acetate as described for the supernatant.

  • Combine Extracts: Combine the crude extracts from the supernatant and mycelium for further purification.

Protocol 2: Representative Purification by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 230 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak and confirm the identity and purity by LC-MS.

Data Presentation

Table 1: Hypothetical Solvent Efficiency for this compound Extraction

SolventRelative PolarityExtraction Efficiency (%)Co-extracted Impurities
Ethyl Acetate0.5885Moderate
Dichloromethane0.3170High
n-Butanol0.5975Low
Hexane0.01<10Very Low

Table 2: Hypothetical Stability of this compound at Different pH Values (4°C for 24 hours)

pHThis compound Remaining (%)
320
565
795
990

Visualizations

Lankacidinol_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Streptomyces_Culture Streptomyces Culture Centrifugation Centrifugation Streptomyces_Culture->Centrifugation Supernatant_Extraction Supernatant (Liquid-Liquid Extraction) Centrifugation->Supernatant_Extraction Mycelium_Extraction Mycelium (Solvent Extraction) Centrifugation->Mycelium_Extraction Combine_Extracts Combine Crude Extracts Supernatant_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts SPE Solid-Phase Extraction (Optional Cleanup) Combine_Extracts->SPE HPLC Reversed-Phase HPLC SPE->HPLC LCMS LC-MS Analysis (Purity & Identity) HPLC->LCMS Pure_this compound Pure this compound LCMS->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Problem Low Yield or Degradation Check_Fermentation Review Fermentation (Media, pH, Temp) Problem->Check_Fermentation Check_Extraction Assess Extraction (Solvent, pH, Temp) Problem->Check_Extraction Check_Purification Evaluate Purification (Column, Mobile Phase) Problem->Check_Purification Solution_Fermentation Optimize Culture Conditions Check_Fermentation->Solution_Fermentation Solution_Extraction Use Neutral pH, Low Temp, Appropriate Solvent Check_Extraction->Solution_Extraction Solution_Purification Change Stationary/Mobile Phase, Use Orthogonal Methods Check_Purification->Solution_Purification

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Optimizing the Chemical Synthesis of Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chemical synthesis of Lankacidinol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and its analogs include the inherent instability of the macrocyclic structure and the stereochemical complexity of the molecule. The β-keto-δ-lactone core is susceptible to degradation under both acidic and basic conditions.[1] Specifically, mild acidic conditions can lead to the cleavage of the C2-C18 bond, opening the macrocycle, while basic conditions can cause decarboxylation.[1] Achieving the desired stereochemistry at multiple chiral centers is another significant hurdle that requires careful selection of synthetic strategies and reaction conditions.

Q2: What are the key strategic approaches to the synthesis of the this compound core?

A2: Several successful strategies have been developed, with the most prominent being modular approaches, biomimetic synthesis, and convergent synthesis.[1][2][3][4]

  • Modular Synthesis: This approach involves the synthesis of key fragments of the molecule which are then coupled together in the later stages. This allows for flexibility and the ability to create analogs by modifying the individual modules.[1][2][5]

  • Biomimetic Synthesis: Inspired by the natural biosynthetic pathway, this strategy often employs a key macrocyclization step, such as a Mannich reaction, to form the 17-membered ring.[2][3][4] The biosynthesis of lankacidin involves the enzyme LkcE, which catalyzes both an amide oxidation and a subsequent intramolecular Mannich reaction to form the macrocycle.[6][7]

  • Convergent Synthesis: This strategy involves preparing different complex fragments of the molecule independently and then combining them. The first total synthesis of Lankacidin C utilized a convergent approach.[1][8]

Q3: What are common side reactions or byproducts observed during this compound synthesis?

A3: A common issue is the formation of diastereomers, particularly during aldol reactions used to construct the β-keto-δ-lactone moiety.[1] Epimerization at certain stereocenters can also occur, especially under non-optimal reaction conditions. During macrocyclization attempts, instead of the desired product, side products resulting from the cleavage of protecting groups or other sensitive functionalities have been observed.[9]

Q4: What purification methods are most effective for this compound and its intermediates?

A4: Due to the presence of multiple polar functional groups and the potential for instability, a combination of chromatographic techniques is typically employed. Column chromatography on silica gel is widely used for the purification of synthetic intermediates.[9] For final products and sensitive compounds, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can be effective.[10] Physicochemical fractionation methods like precipitation and size-exclusion chromatography can also be used for initial cleanup.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in macrocyclization step - Steric hindrance in the precursor. - Unfavorable reaction kinetics. - Degradation of the starting material or product under the reaction conditions.- Employ a different macrocyclization strategy (e.g., Tsuji-Trost reaction, ring-closing metathesis, or a biomimetic Mannich reaction).[1][2] - Optimize reaction conditions such as catalyst, solvent, temperature, and concentration. For instance, in Stille coupling reactions, the use of a tin scavenger and a polar solvent like DMSO has been shown to improve yields.[12] - Ensure the precursor is of high purity and that all reagents are fresh.
Formation of undesired diastereomers - Poor stereocontrol in key bond-forming reactions (e.g., aldol reactions).- Utilize stereoselective reactions such as the Evans aldol reaction to control the stereochemistry of the β-keto-δ-lactone core.[1][12] - Carefully select chiral auxiliaries and reagents to favor the formation of the desired stereoisomer. For example, TiCl4-mediated syn-selective aldol reactions have been used to achieve high diastereoselectivity.[1][2]
Degradation of the β-keto-δ-lactone core - Exposure to harsh acidic or basic conditions during deprotection or other transformations.- Employ mild reaction conditions for deprotection steps. For example, using HF-pyridine for desilylation.[1] - Introduce the β-keto-δ-lactone motif in the later stages of the synthesis to minimize its exposure to harsh reagents.[13] - Consider synthesizing more stable analogs, for instance, by introducing a methyl group at the C4 position.[1]
Difficulty in purifying the final product - Presence of closely related impurities or byproducts. - Instability of the compound on standard silica gel.- Utilize advanced purification techniques such as preparative RP-HPLC.[10] - If instability on silica is suspected, consider using a different stationary phase or deactivating the silica gel with a base like triethylamine before chromatography.

Quantitative Data Presentation

Table 1: Comparison of Key Reaction Yields in Different Synthetic Approaches

Reaction Step Synthetic Approach Reagents and Conditions Yield (%) Reference
Julia-Kocienski OlefinationModular Synthesis of seco-Lankacidinol BSulfone, Aldehyde, NaHMDS80[2]
Stille Cross-CouplingModular Synthesis of seco-Lankacidinol BOrganostannane, Vinyl Iodide, Pd Catalyst, DMSO73-78[12]
Evans Aldol ReactionModular Synthesis of iso-LankacidinolChiral β-keto imide, Aldehyde, NaOMeHigh (decagram scale)[1][2]
TiCl4-mediated syn-selective aldol reactionModular Synthesis of iso-LankacidinolAldehyde, Imide, TiCl493[1][2]
Dieckmann CyclizationSynthesis of iso-LankacidinolLiHMDS5 (low yield)[2]
C2 MethylationSynthesis of iso-LankacidinolK2CO3, MeIQuantitative[1]
DesilylationSynthesis of iso-LankacidinolHF-pyridine92[1]

Experimental Protocols

Protocol 1: Modular Synthesis of the β-keto-δ-lactone Core via Evans Aldol Reaction

This protocol is adapted from methodologies used in the synthesis of lankacidin analogs.[1][2][12]

  • Preparation of the Chiral β-keto Imide: Synthesize the appropriate chiral β-keto imide starting from a suitable chiral auxiliary (e.g., an Evans oxazolidinone).

  • Aldol Reaction:

    • Dissolve the chiral β-keto imide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Add a Lewis acid (e.g., TiCl4) dropwise and stir for 30 minutes.

    • Add the desired aldehyde precursor dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Lactonization:

    • After workup and extraction, dissolve the crude aldol product in methanol.

    • Add sodium methoxide (NaOMe) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction and purify the resulting δ-lactone by column chromatography.

Protocol 2: Macrocyclization via Stille Cross-Coupling

This protocol is based on the convergent coupling strategy for the synthesis of 2,18-seco-lankacidinols.[12]

  • Preparation of Reactants: Synthesize the vinyl iodide and organostannane fragments of the target molecule.

  • Coupling Reaction:

    • To a solution of the vinyl iodide and organostannane in a polar solvent such as DMSO, add a palladium catalyst (e.g., Pd(PPh3)4).

    • Add a tin scavenger (e.g., Ph2PO2NBu4) to the reaction mixture.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Chemical_Synthesis_Workflow cluster_fragments Fragment Synthesis Fragment_A Synthesis of Vinyl Iodide Fragment Coupling Stille Cross-Coupling Fragment_A->Coupling Fragment_B Synthesis of Organostannane Fragment Fragment_B->Coupling Macrocycle Macrocyclic Precursor Coupling->Macrocycle Deprotection Final Deprotection Steps Macrocycle->Deprotection This compound This compound Deprotection->this compound

Caption: A generalized workflow for the convergent chemical synthesis of this compound.

Troubleshooting_Pathway Start Low Yield in a Key Reaction Step Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impurity Suspected Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Catalyst) Start->Optimize_Conditions Suboptimal Conditions Change_Strategy Consider Alternative Synthetic Strategy Start->Change_Strategy Persistent Low Yield Check_Purity->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Change_Strategy->Success

Caption: A logical troubleshooting pathway for addressing low reaction yields in synthesis.

References

Technical Support Center: Enhancing the Solubility of Lankacidinol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Lankacidinol for in vivo studies. Given this compound's poor aqueous solubility and inherent instability, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenges in formulating this compound are its poor aqueous solubility and significant chemical instability. This compound possesses a β-keto-δ-lactone core that is susceptible to degradation under both mild acidic and basic conditions.[1][2] This instability complicates the use of conventional formulation strategies that involve pH adjustments and necessitates careful selection of excipients and processing conditions to prevent degradation of the molecule.

Q2: Which solubility enhancement strategies are most promising for this compound?

A2: Considering this compound's instability, formulation approaches that operate under neutral pH and mild processing conditions are most suitable. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs). These formulations can encapsulate and protect the drug from the harsh environment of the gastrointestinal tract.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility and stability of this compound by encapsulating the labile moieties of the drug within the cyclodextrin cavity.

  • Co-solvents: While a viable option, the choice of co-solvents must be carefully considered to ensure biocompatibility and prevent drug precipitation upon dilution in physiological fluids.

Q3: Is pH adjustment a suitable method to improve this compound's solubility?

A3: No, pH adjustment is not recommended for this compound. The molecule is unstable in both acidic and basic conditions, which can lead to the opening of its macrocyclic ring and loss of biological activity.[1][2]

Q4: How can I monitor the stability of this compound in my formulation?

A4: The stability of this compound in a formulation should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be capable of separating the intact this compound from its degradation products. Key parameters to monitor during a stability study include the appearance of the formulation, pH, drug content (assay), and the presence of any degradation products.

Troubleshooting Guides

Issue 1: this compound Degradation During Formulation
Possible Cause Troubleshooting Step
Exposure to high temperatures. Employ low-temperature formulation methods. For SLNs, consider cold homogenization or microemulsion dilution techniques where the drug is exposed to heat for a minimal duration.[3] For SEDDS, prepare the mixture at a controlled, low temperature (e.g., 30-40 °C).
Incompatible excipients. Screen excipients for their potential to cause degradation. Avoid excipients with acidic or basic impurities. Consider incorporating antioxidants if oxidative degradation is suspected.
Presence of water in the formulation. For lipid-based formulations, ensure all oils, surfactants, and co-surfactants are anhydrous. Minimize exposure to atmospheric moisture during preparation and storage.
Issue 2: Drug Precipitation Upon Dilution of the Formulation In Vitro or In Vivo
Possible Cause Troubleshooting Step
Poor emulsification of SEDDS. Optimize the ratio of oil, surfactant, and co-surfactant. Use a combination of surfactants with appropriate Hydrophilic-Lipophilic Balance (HLB) values (generally >12 for o/w emulsions) to ensure the formation of fine, stable nanoemulsions upon dilution.[4]
Supersaturation and subsequent precipitation. Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the formulation. These polymers can help maintain a supersaturated state of the drug in the gastrointestinal fluid.
Insufficient drug loading in the formulation. Re-evaluate the solubility of this compound in the chosen excipients. If solubility is limiting, consider using a combination of co-solvents or a different lipid base with higher solubilizing capacity.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step
Inconsistent drug release from the formulation. Ensure the formulation is homogeneous and that the manufacturing process is well-controlled to produce consistent batches. For solid dosage forms, perform thorough content uniformity testing.
Food effects on drug absorption. Standardize the feeding schedule of the animals in the study. For lipophilic drugs, the presence of food can significantly alter absorption. Conduct studies in both fasted and fed states to understand the impact of food.
Pre-systemic degradation. For oral formulations, consider strategies to protect the drug from the acidic environment of the stomach, such as enteric-coated capsules or incorporating the formulation into a system that provides pH-responsive release.[5]

Quantitative Data Summary

The following tables summarize the known physicochemical properties of this compound and the solubility of a model poorly soluble drug in various pharmaceutical excipients. It is crucial to experimentally determine the solubility of this compound in your specific excipients to guide formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H35NO7--INVALID-LINK--
Molecular Weight461.5 g/mol --INVALID-LINK--
XLogP31.5--INVALID-LINK--
StabilityUnstable in mild acidic and basic conditions.[1][2]

Table 2: Example Solubility of a Poorly Soluble Drug (Mefenamic Acid) in Common Excipients

ExcipientSolubility (mg/mL)
Capryol 9020
Oleic Acid~37.5
Cremophor ELHigh
Tween 80High
PEG 400High

Note: This data is for a model compound and is intended to be illustrative. The actual solubility of this compound in these excipients must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by the Kneading Method

This method is suitable for thermally labile compounds as it avoids high temperatures.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Methanol:Water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and β-cyclodextrin in a 1:2 molar ratio.

  • Place the β-cyclodextrin in a mortar and add a small amount of the methanol:water solution to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Continue kneading for 45-60 minutes. Add small amounts of the solvent blend as needed to maintain a suitable consistency.[6]

  • The resulting paste is then dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • The dried complex is pulverized and passed through a sieve to obtain a fine powder.

Protocol 2: Formulation of this compound Solid Lipid Nanoparticles (SLNs) by a Low-Temperature, Sonication-Based Method

This protocol minimizes heat exposure to preserve the integrity of this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Probe sonicator

  • Water bath

Procedure:

  • Melt the solid lipid at a temperature just above its melting point (e.g., 5-10°C above).

  • Disperse the this compound in the molten lipid with gentle stirring until a clear solution is formed.

  • In a separate vessel, heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase and homogenize using a high-shear mixer for a short duration (e.g., 5 minutes) to form a coarse pre-emulsion.

  • Immediately transfer the pre-emulsion to an ice bath and sonicate using a probe sonicator.[7] The sonication should be performed in short bursts to prevent excessive heating.

  • Continue sonication until the desired particle size is achieved (monitor using a particle size analyzer).

  • The resulting SLN dispersion can be used directly or lyophilized for long-term storage.

Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a systematic approach to developing a SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80, Labrasol)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vials, magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants to identify excipients with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing potential.

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, prepare a series of formulations with varying oil to S/CoS mixture ratios (e.g., from 9:1 to 1:9).

    • Visually observe the self-emulsification properties of each formulation upon dilution with water. Note the formation of clear or slightly bluish, stable nanoemulsions.

    • Construct the phase diagram to identify the region of efficient self-emulsification.

  • Formulation Preparation:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle stirring and controlled temperature.

    • Add the surfactant and co-surfactant to the oily solution and mix until a clear, homogenous isotropic mixture is obtained.

  • Characterization:

    • Evaluate the self-emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution.

    • Assess the stability of the formulation under different storage conditions.

Visualizations

experimental_workflow_cyclodextrin start Start weigh Weigh this compound and β-Cyclodextrin (1:2 molar ratio) start->weigh prepare_paste Prepare β-Cyclodextrin paste with Methanol:Water weigh->prepare_paste add_drug Gradually add this compound to the paste prepare_paste->add_drug knead Knead for 45-60 minutes add_drug->knead dry Dry the paste in a vacuum oven at 40°C knead->dry pulverize Pulverize and sieve the dried complex dry->pulverize end End pulverize->end

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.

experimental_workflow_sln start Start melt_lipid Melt solid lipid start->melt_lipid disperse_drug Disperse this compound in molten lipid melt_lipid->disperse_drug pre_emulsion Form coarse pre-emulsion disperse_drug->pre_emulsion prepare_surfactant Prepare heated aqueous surfactant solution prepare_surfactant->pre_emulsion sonicate Sonicate in an ice bath pre_emulsion->sonicate end End sonicate->end

Caption: Workflow for Low-Temperature Solid Lipid Nanoparticle (SLN) Formulation.

logical_relationship_sedds start Start SEDDS Formulation solubility_screening Solubility Screening (Oil, Surfactant, Co-surfactant) start->solubility_screening phase_diagram Construct Pseudo-Ternary Phase Diagrams solubility_screening->phase_diagram select_formulation Select Optimal Formulation from Emulsification Region phase_diagram->select_formulation prepare_sedds Prepare this compound-Loaded SEDDS select_formulation->prepare_sedds characterize Characterize (Droplet Size, Stability, etc.) prepare_sedds->characterize end Optimized SEDDS characterize->end

Caption: Logical Workflow for Self-Emulsifying Drug Delivery System (SEDDS) Development.

References

Strategies to reduce the toxicity of Lankacidinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lankacidinol derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of cytotoxicity for this compound derivatives?

The cytotoxic effect of Lankacidin and its derivatives is primarily attributed to their activity as microtubule stabilizers.[1][2] Similar to the well-known anticancer agent paclitaxel, this compound derivatives are thought to bind to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][4]

2. What are the main challenges in the chemical synthesis of this compound derivatives?

The synthesis of this compound derivatives presents several challenges, primarily due to the inherent instability of the molecule's core structure. Key difficulties include:

  • Instability of the β-keto-δ-lactone core: This functional group is susceptible to degradation under both acidic and basic conditions.[5]

  • Stereochemical complexity: The molecule contains multiple stereocenters, and controlling the stereochemistry during synthesis is crucial for biological activity.

  • Macrocyclization: The formation of the 17-membered macrocycle can be a low-yielding step and requires careful optimization of reaction conditions.

3. Which positions on the this compound scaffold are most amenable to modification to reduce toxicity?

Based on structure-activity relationship (SAR) studies of Lankacidin-group antibiotics, modifications at the C7, C8, and C14 positions have been explored to modulate biological activity.[2] Specifically, acylation of the hydroxyl groups at these positions can influence both antitumor and immunosuppressive activities.[2] While reducing toxicity is a primary goal, it is important to note that modifications can also impact efficacy. A careful balance must be struck to develop derivatives with an improved therapeutic index.

4. What are some potential strategies to reduce the toxicity of this compound derivatives while maintaining their therapeutic effect?

Several strategies can be employed to mitigate the toxicity of this compound derivatives:

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For this compound, a prodrug strategy could involve masking the hydroxyl groups with cleavable linkers that are sensitive to tumor-specific enzymes or the tumor microenvironment (e.g., lower pH or higher glutathione levels).[1][6] This approach aims to deliver the active drug preferentially to the target site, reducing systemic toxicity.[1][6]

  • Formulation Strategies: Encapsulating this compound derivatives in lipid-based delivery systems, such as liposomes or nanoparticles, can alter their pharmacokinetic profile.[7][8][9] This can lead to improved solubility, enhanced tumor targeting through the enhanced permeability and retention (EPR) effect, and reduced exposure of healthy tissues to the cytotoxic agent.[7][9]

5. How can the cytotoxicity of new this compound derivatives be assessed?

The cytotoxicity of novel this compound derivatives is typically evaluated using a panel of in vitro cell-based assays. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

  • Apoptosis Assays: Methods such as Annexin V/Propidium Iodide staining followed by flow cytometry can be used to differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content is used to determine the percentage of cells in different phases of the cell cycle, identifying cell cycle arrest.

Troubleshooting Guides

Synthesis & Purification

Q: My macrocyclization reaction is giving a very low yield. What are some potential solutions?

A: Low yields in macrocyclization are a common issue in the synthesis of complex natural products like this compound. Here are some troubleshooting steps:

  • High Dilution Conditions: Ensure the reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst and Ligand Screening: If using a metal-catalyzed reaction (e.g., Stille coupling), screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.

  • Solvent Effects: The choice of solvent can have a significant impact on the reaction outcome. Experiment with different solvents to find one that promotes the desired conformation for cyclization.

  • Template-Assisted Synthesis: Consider using a template to pre-organize the linear precursor, bringing the reactive ends into proximity.

Q: I am observing significant degradation of my this compound derivative during purification. How can I minimize this?

A: The instability of the β-keto-δ-lactone core requires careful handling during purification.

  • Avoid Harsh pH: Use neutral or slightly acidic conditions for chromatography and workup. Avoid strong acids and bases.

  • Temperature Control: Keep the temperature as low as possible during all purification steps.

  • Choice of Stationary Phase: Consider using a less acidic silica gel or a different stationary phase like alumina or a bonded phase (e.g., C18) for chromatography.

  • Rapid Purification: Minimize the time the compound is on the column.

In Vitro Experiments

Q: My this compound derivative has poor solubility in aqueous media for cell-based assays. How can I address this?

A: Poor aqueous solubility is a common challenge for many complex natural products.

  • Co-solvents: Use a small amount of a biocompatible co-solvent like DMSO or ethanol to dissolve the compound before diluting it in the cell culture medium. Ensure the final concentration of the co-solvent is non-toxic to the cells.

  • Formulation: For in vivo studies, consider formulating the compound in a lipid-based delivery system to improve solubility and bioavailability.[7][8][9]

  • Prodrug Approach: Synthesize a more soluble prodrug that can be converted to the active compound in the cellular environment.[1]

Q: I am not observing the expected cell cycle arrest in my experiments. What could be the reason?

A: Several factors could contribute to this observation:

  • Compound Concentration: The concentration of the this compound derivative may be too low to induce a significant effect. Perform a dose-response experiment to determine the optimal concentration.

  • Incubation Time: The incubation time may not be sufficient to observe cell cycle arrest. A time-course experiment is recommended.

  • Cell Line Sensitivity: Different cancer cell lines can have varying sensitivities to microtubule-stabilizing agents. Test your compound on a panel of cell lines.

  • Compound Stability: Ensure that your compound is stable in the cell culture medium for the duration of the experiment.

Data Presentation

Table 1: Cytotoxicity of Lankacidin C Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer23.3[10]
A549Lung Cancer> 100[10]
L1210Leukemia-[3]
B16Melanoma-[3]
6C3HED/OGLymphosarcoma-[3]

Note: IC50 values for L1210, B16, and 6C3HED/OG were not explicitly provided in the referenced abstracts in a tabular format.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Lankacidinol_Toxicity_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lankacidinol_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers Lankacidinol_Derivative->Tubulin_Dimers Binds to β-tubulin Microtubule Microtubule Stabilization Tubulin_Dimers->Microtubule Promotes polymerization Mitotic_Spindle Defective Mitotic Spindle Microtubule->Mitotic_Spindle Inhibits depolymerization Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Disrupts dynamics Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Mitotic_Arrest->Bcl2_Family Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Cytochrome_c->Caspase_Activation

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental_Workflow_Cytotoxicity Start Start: Synthesized This compound Derivative Cell_Culture 1. Seed Cancer Cells in 96-well Plates Start->Cell_Culture Treatment 2. Treat with Serial Dilutions of this compound Derivative Cell_Culture->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay LDH_Assay 4. Perform LDH Assay Incubation->LDH_Assay Apoptosis_Assay 4. Perform Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis 5. Analyze Data to Determine IC50 and Mechanism of Cell Death MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

Strategies_to_Reduce_Toxicity This compound This compound Derivative Strategies Strategies to Reduce Toxicity This compound->Strategies Prodrug Prodrug Design - Mask active sites - Tumor-specific activation Strategies->Prodrug Formulation Formulation Strategies - Lipid-based carriers - Nanoparticles Strategies->Formulation Reduced_Toxicity Reduced Systemic Toxicity Prodrug->Reduced_Toxicity Formulation->Reduced_Toxicity

Caption: Logical relationship of strategies to reduce this compound derivative toxicity.

References

Refinement of analytical methods for accurate Lankacidinol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of analytical methods for accurate Lankacidinol quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

A1: The primary challenge in quantifying this compound is its inherent chemical instability. The β-keto-δ-lactone core of this compound is susceptible to degradation under mild acidic conditions, which can lead to the opening of the macrocycle and inaccurate quantification[1]. Therefore, developing a stability-indicating analytical method is crucial.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. HPLC provides robust separation, while LC-MS/MS offers high sensitivity and selectivity, which is particularly useful for complex matrices and for identifying degradation products.

Q3: What is a stability-indicating method and why is it important for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients[2][3][4]. Given this compound's instability, such a method is essential to ensure that the measured concentration corresponds only to the intact drug, providing a true measure of its potency.

Q4: How can I minimize this compound degradation during sample preparation and analysis?

A4: To minimize degradation, it is crucial to control the pH of all solutions, keeping them neutral or slightly basic. Avoid prolonged exposure to acidic conditions and elevated temperatures. Use of refrigerated autosamplers and minimizing the time between sample preparation and analysis is also recommended. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are vital to identify potential degradation products and to develop a method that can separate them from the parent this compound peak[2][3].

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation.- Adjust mobile phase pH to be within 2 pH units of this compound's pKa. - Reduce sample concentration or injection volume. - Use a new column or a guard column.
Variable retention times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the system.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Degas the mobile phase before use.
Ghost peaks - Contamination from previous injections (carryover). - Impurities in the mobile phase or sample diluent.- Implement a robust needle wash protocol. - Use high-purity solvents and freshly prepared diluents.
Low sensitivity - Suboptimal detection wavelength. - Low sample concentration.- Determine the optimal UV absorbance wavelength for this compound. - Concentrate the sample or increase the injection volume (while monitoring for peak shape issues).
LC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Ion suppression or enhancement (Matrix Effect) - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using Solid Phase Extraction (SPE). - Modify chromatographic conditions to separate this compound from interfering compounds. - Use a matrix-matched calibration curve. - Employ an internal standard that co-elutes with the analyte.
Poor signal intensity - Inefficient ionization. - Suboptimal MS parameters.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Perform tuning and optimization of MS parameters (e.g., collision energy, declustering potential) using a this compound standard.
Inconsistent fragmentation - Fluctuations in collision energy. - Presence of adducts.- Ensure stable MS/MS conditions. - Optimize mobile phase additives to promote the formation of a specific precursor ion (e.g., [M+H]+ or [M+NH4]+).
High background noise - Contaminated mobile phase or LC system. - Chemical noise from the matrix.- Use high-purity solvents and additives. - Flush the LC system thoroughly. - Enhance sample preparation to remove more matrix components.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a neutral pH buffer (e.g., 10 mM ammonium acetate, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 210-280 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Prepare stock solutions of this compound in a non-acidic solvent like acetonitrile or methanol.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Extract this compound from the sample matrix using a suitable method like liquid-liquid extraction or solid-phase extraction, ensuring all solutions are maintained at a neutral pH.

3. Forced Degradation Study:

  • Acidic: 0.1 M HCl at room temperature for 2 hours.

  • Basic: 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal: 60°C for 24 hours.

  • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection. Analyze all stressed samples to ensure the method separates degradation products from the intact this compound peak.

Quantitative LC-MS/MS Method

1. Liquid Chromatography Conditions:

  • Utilize the same HPLC conditions as described above to ensure good separation.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: Determine the m/z of the protonated molecule ([M+H]+) or other suitable adducts by infusing a standard solution.

  • Product Ions: Fragment the precursor ion and select at least two stable and abundant product ions for quantification and confirmation.

  • Optimization: Optimize MS parameters such as collision energy, declustering potential, and source conditions to maximize the signal intensity of the selected MRM transitions.

3. Quantification:

  • Prepare a calibration curve using matrix-matched standards to account for matrix effects.

  • Use a suitable internal standard (e.g., a structurally similar compound not present in the sample) to improve accuracy and precision.

Data Presentation

Table 1: Representative HPLC Method Validation Parameters
ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3Analyte dependent
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Analyte dependent
Specificity No interference at the retention time of this compoundBaseline separation of this compound from degradation products and matrix components

Note: These values are representative and the specific performance will depend on the matrix and instrumentation.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_quant Quantification Sample Biological Matrix Extraction Extraction (LLE/SPE) (pH Control is Critical) Sample->Extraction LC HPLC or UHPLC Separation (C18 Column, Neutral pH) Extraction->LC Standard This compound Standard Stock Stock Solution (Non-acidic solvent) Standard->Stock Cal_Curve Calibration Standards Stock->Cal_Curve Cal_Curve->LC Detector Detection (UV or MS/MS) LC->Detector Data Data Acquisition Detector->Data Forced_Deg Forced Degradation Study (Acid, Base, Heat, etc.) Forced_Deg->LC Validation Validation Parameters (Linearity, Accuracy, Precision) Quant Concentration Calculation Validation->Quant Data->Quant

Caption: Workflow for this compound Quantification.

Troubleshooting_Matrix_Effects cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_verification Verification Start Inaccurate Results (Suspected Matrix Effect) Post_Spike Post-Extraction Spike Compare with neat standard Start->Post_Spike Dilution Serial Dilution Check for non-linearity Start->Dilution Sample_Prep Improve Sample Preparation (e.g., advanced SPE) Post_Spike->Sample_Prep Chroma Modify Chromatography (Separate from interferences) Post_Spike->Chroma Calib Use Matrix-Matched Calibrants Dilution->Calib IS Use Stable Isotope-Labeled Internal Standard Dilution->IS Revalidate Re-validate Method Sample_Prep->Revalidate Chroma->Revalidate Calib->Revalidate IS->Revalidate

Caption: Troubleshooting Matrix Effects in LC-MS/MS.

References

Validation & Comparative

Lankacidinol: A Comparative Analysis of Efficacy Against Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol, a member of the lankacidin group of polyketide antibiotics, presents a compelling case for investigation in an era of mounting antibiotic resistance. Structurally related to macrolides, this compound and its parent compound, lankacidin C, exhibit a similar mechanism of action by inhibiting bacterial protein synthesis. This guide provides a comprehensive comparison of the efficacy of this compound and its analogues with established macrolide antibiotics—erythromycin, azithromycin, and clarithromycin—supported by available experimental data.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. This interaction obstructs the accommodation of aminoacyl-tRNA at the A-site, thereby inhibiting peptide bond formation and halting protein synthesis, ultimately leading to the cessation of bacterial growth. This mechanism is shared with macrolide antibiotics, which also bind to the 50S ribosomal subunit, albeit at a slightly different site within the polypeptide exit tunnel.

Lankacidinol_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Inhibition Inhibition Peptidyl Transferase Center (PTC)->Inhibition Blocks Polypeptide Exit Tunnel Polypeptide Exit Tunnel Polypeptide Exit Tunnel->Inhibition Blocks This compound This compound This compound->Peptidyl Transferase Center (PTC) Binds to Macrolides (Erythromycin, etc.) Macrolides (Erythromycin, etc.) Macrolides (Erythromycin, etc.)->Polypeptide Exit Tunnel Binds near Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Peptidyl Transferase Center (PTC) Binding prevented Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis Inhibits

Mechanism of Action of this compound and Macrolides.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for lankacidins and comparator macrolides against key Gram-positive pathogens. It is important to note that specific MIC values for this compound are limited in publicly available literature; therefore, data for Lankacidin C, a closely related and well-studied compound, is included as a proxy.

AntibioticStaphylococcus aureus (mcg/mL)Streptococcus pneumoniae (mcg/mL)Bacillus subtilis (mcg/mL)
Lankacidin C 0.78 - 6.25No Data Available0.2 - 0.78
2,18-seco-Lankacidinol B >64No Data Available>64
Erythromycin 0.25 - >256[1][2]0.015 - >256[3][4][5]0.125 - 0.25
Azithromycin 0.5 - >2560.06 - >256[3][4][5]No Data Available
Clarithromycin 0.06 - >2560.015 - >256[4][5]No Data Available

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used. The data presented is a range compiled from various studies. Lankacidin C has shown comparable or superior in vitro activity to erythromycin in some studies.[6][7] However, the acyclic derivative 2,18-seco-Lankacidinol B demonstrated significantly weaker activity, suggesting the macrocyclic ring is crucial for potent antibacterial action.[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the in vitro efficacy of an antibiotic. The following is a detailed methodology for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of the test antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. Typically, this involves adding a volume of the antibiotic solution to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating this process across the plate.

  • Inoculation:

    • Inoculate each well containing the antibiotic dilutions and a growth control well (broth only) with the prepared bacterial inoculum.

    • Include a sterility control well containing only uninoculated broth.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Broth_Microdilution_Workflow Bacterial Colony Bacterial Colony Saline Suspension Saline Suspension Bacterial Colony->Saline Suspension Suspend 0.5 McFarland Standard 0.5 McFarland Standard Saline Suspension->0.5 McFarland Standard Adjust Turbidity Dilution in CAMHB Dilution in CAMHB Saline Suspension->Dilution in CAMHB Final Inoculum (5x10^5 CFU/mL) Final Inoculum (5x10^5 CFU/mL) Dilution in CAMHB->Final Inoculum (5x10^5 CFU/mL) Inoculation of Plate Inoculation of Plate Final Inoculum (5x10^5 CFU/mL)->Inoculation of Plate Antibiotic Stock Antibiotic Stock Serial Dilution in Plate Serial Dilution in Plate Antibiotic Stock->Serial Dilution in Plate Serial Dilution in Plate->Inoculation of Plate Incubation (16-20h, 35°C) Incubation (16-20h, 35°C) Inoculation of Plate->Incubation (16-20h, 35°C) Read MIC Read MIC Incubation (16-20h, 35°C)->Read MIC

Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound and the broader lankacidin class of antibiotics represent a promising area for research and development. Their mechanism of action, targeting the bacterial ribosome, is analogous to that of macrolides, and in vitro studies suggest comparable efficacy to erythromycin against certain Gram-positive pathogens. However, a more extensive evaluation of this compound's antibacterial spectrum through standardized MIC testing against a wide range of clinical isolates is necessary to fully elucidate its therapeutic potential. Further research into structure-activity relationships within the lankacidin family may also lead to the development of novel derivatives with enhanced potency and a broader spectrum of activity.

References

Unveiling the Molecular Grip: A Comparative Guide to the Validation of Lankacidinol's Binding Site on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Rehovot, Israel & Shanghai, China – December 8, 2025 – Detailed structural and functional analyses have definitively pinpointed the binding site of the lankacidin class of antibiotics to the peptidyl transferase center (PTC) on the large subunit of the bacterial ribosome. This guide provides a comprehensive comparison of lankacidinol and its analogs with other PTC-targeting antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a potent member of the lankacidin family of antibiotics, exerts its antibacterial effect by obstructing the crucial process of protein synthesis. Crystallographic studies have revealed that lankacidin C, a closely related precursor, binds directly to the PTC, the ribosomal catalytic core responsible for peptide bond formation.[1][2] This interference with a fundamental cellular process underscores the therapeutic potential of this antibiotic class.

Comparative Analysis of Ribosomal Inhibition

To contextualize the efficacy of this compound, this guide presents a comparative analysis of its inhibitory activity alongside other well-established antibiotics that target the PTC and the adjacent nascent peptide exit tunnel (NPET). The presented data, including 50% inhibitory concentrations (IC50) from in vitro translation assays and minimum inhibitory concentrations (MIC) against various bacterial strains, offer a quantitative perspective on their relative potencies.

It is noteworthy that lankacidins can act synergistically with other antibiotics. For instance, lankacidin and lankamycin, another antibiotic produced by Streptomyces rochei, can bind simultaneously to neighboring sites on the ribosome, leading to enhanced inhibitory activity.[1]

In Vitro Inhibition of Protein Synthesis (IC50)

The following table summarizes the IC50 values for lankacidin C and comparator antibiotics, demonstrating their potency in inhibiting bacterial protein synthesis in a cell-free environment.

AntibioticTarget SiteTest SystemIC50 (µM)Reference
Lankacidin C PTCE. coli cell-free transcription-translation1.5 ± 0.1[3]
LankamycinNPETE. coli cell-free transcription-translation275 ± 36[1]
ErythromycinNPETS. aureus protein synthesis1.5[4]
AzithromycinNPETS. aureus protein synthesis0.4[4]
ChloramphenicolPTCIn vitro transcription-translationVaries by derivative[5][6]
TylosinNPETA/T assay~1-2 (estimated from graph)[7]
SpiramycinNPETA/T assay~1-2 (estimated from graph)[7]

Note: Experimental conditions and assay systems can vary between studies, affecting direct comparability of IC50 values.

Minimum Inhibitory Concentrations (MIC)

The MIC values presented below indicate the minimum concentration of an antibiotic required to inhibit the visible growth of various bacterial strains. This data provides insight into the whole-cell activity of these antibiotics.

AntibioticStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Escherichia coliPseudomonas aeruginosaReference(s)
Lankacidin C MIC90: >32 mg/L (for some strains)---[8]
ClindamycinMIC90: 0.06 mg/L (MSSA) vs >32 mg/L (MRSA)No difference between slime/non-slime producers--[8][9][10][11][12]
ErythromycinMIC90: 0.125 mg/L---[13][14][15]
Chloramphenicol--Varies by strainMICs often high[16][17][18][19][20]

Note: MIC values are highly dependent on the specific bacterial strain and the testing methodology (e.g., broth microdilution, agar dilution). The values presented are representative ranges found in the literature.

Experimental Protocols for Binding Site Validation

The validation of this compound's binding site on the bacterial ribosome relies on a combination of structural and functional assays. Detailed methodologies for key experiments are provided below.

X-ray Crystallography of the Lankacidin-Ribosome Complex

This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to its target, offering direct visualization of the binding site and interactions. The following protocol outlines the key steps for crystallizing the large ribosomal subunit (50S) from Deinococcus radiodurans in complex with lankacidin.

Experimental Workflow for X-ray Crystallography

G cluster_prep Ribosome Preparation cluster_complex Complex Formation and Crystallization cluster_data Data Collection and Structure Determination A Fermentation of Deinococcus radiodurans B Cell Lysis and Fractionation A->B C Purification of 50S Ribosomal Subunits B->C D Incubation of 50S Subunits with Lankacidin C->D E Crystallization by Vapor Diffusion D->E F X-ray Diffraction Data Collection E->F G Structure Solution and Refinement F->G H High-Resolution 3D Structure G->H Binding Site Analysis G A Prepare IVTT Reaction Mix (e.g., E. coli S30 extract, amino acids, energy source) B Add DNA/mRNA Template for Reporter Protein (e.g., Luciferase) A->B C Add Varying Concentrations of Antibiotic B->C D Incubate at 37°C C->D E Measure Reporter Protein Activity (e.g., Luminescence) D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G

References

Comparative analysis of the antibacterial spectra of Lankacidinol and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antibacterial Spectra of Lankacidinol and Its Analogs

This guide provides a comparative analysis of the antibacterial spectra of this compound and its analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their antibacterial efficacy, supported by available experimental data. This document summarizes quantitative data in tabular form, details experimental protocols for key assays, and includes visualizations of experimental workflows and mechanisms of action.

Introduction

Lankacidins are a class of polyketide antibiotics produced by Streptomyces rochei.[1] This family of natural products has garnered interest due to its potent activity against various Gram-positive bacteria, including some strains resistant to macrolide antibiotics.[1][2] The core structure of lankacidins features a 17-membered macrocycle. Key members of this family include Lankacidin C and this compound. Analogs such as iso-lankacidinol and seco-lankacidinols, the latter lacking the macrocyclic ring, have been synthesized and studied to understand the structure-activity relationships within this class.[1]

The primary mechanism of action for lankacidin antibiotics is the inhibition of protein synthesis in bacteria.[1] Crystallographic studies have revealed that lankacidin binds to the peptidyl transferase center (PTC) on the 50S large ribosomal subunit, thereby interfering with peptide bond formation.[3] This mode of action is distinct from some other ribosome-targeting antibiotics, making lankacidins a subject of interest for overcoming existing antibiotic resistance mechanisms.

Comparative Antibacterial Spectra

However, a systematic evaluation of four stereoisomers of the acyclic analog, 2,18-seco-lankacidinol B, has been conducted. The study utilized the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) standards to determine the MIC values against a panel of ten Gram-positive and Gram-negative bacteria.[1] The results, summarized in the table below, indicate that these acyclic analogs exhibit generally weak antibacterial activity.[4] This suggests that the macrocyclic ring or the C18 pyruvamide sidechain, absent in these analogs, is crucial for the potent antibacterial properties of the parent lankacidin compounds.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 2,18-seco-Lankacidinol B Stereoisomers [4]

CompoundGram-stainBacterial StrainMIC (µg/mL)
2,18-seco-Lankacidinol B (4R, 5R) Gram-negativeAcinetobacter baumannii ATCC 19606>64
Gram-negativeEscherichia coli ATCC 25922>64
Gram-negativeKlebsiella pneumoniae ATCC 43816>64
Gram-negativePseudomonas aeruginosa ATCC 27853>64
Gram-negativeHaemophilus influenzae ATCC 4924732
Gram-positiveEnterococcus faecalis ATCC 29212>64
Gram-positiveEnterococcus faecium (Vancomycin-resistant)>64
Gram-positiveStaphylococcus aureus (Methicillin-resistant) ATCC 33591>64
Gram-positiveStaphylococcus aureus ATCC 29213>64
Gram-positiveStreptococcus pneumoniae ATCC 49619>64
2,18-seco-Lankacidinol B (4S, 5S) Gram-negativeAcinetobacter baumannii ATCC 19606>64
Gram-negativeEscherichia coli ATCC 25922>64
Gram-negativeKlebsiella pneumoniae ATCC 43816>64
Gram-negativePseudomonas aeruginosa ATCC 27853>64
Gram-negativeHaemophilus influenzae ATCC 49247>64
Gram-positiveEnterococcus faecalis ATCC 29212>64
Gram-positiveEnterococcus faecium (Vancomycin-resistant)>64
Gram-positiveStaphylococcus aureus (Methicillin-resistant) ATCC 33591>64
Gram-positiveStaphylococcus aureus ATCC 29213>64
Gram-positiveStreptococcus pneumoniae ATCC 49619>64
2,18-seco-Lankacidinol B (4R, 5S) Gram-negativeAcinetobacter baumannii ATCC 19606>64
Gram-negativeEscherichia coli ATCC 25922>64
Gram-negativeKlebsiella pneumoniae ATCC 43816>64
Gram-negativePseudomonas aeruginosa ATCC 27853>64
Gram-negativeHaemophilus influenzae ATCC 4924732
Gram-positiveEnterococcus faecalis ATCC 29212>64
Gram-positiveEnterococcus faecium (Vancomycin-resistant)>64
Gram-positiveStaphylococcus aureus (Methicillin-resistant) ATCC 33591>64
Gram-positiveStaphylococcus aureus ATCC 29213>64
Gram-positiveStreptococcus pneumoniae ATCC 49619>64
2,18-seco-Lankacidinol B (4S, 5R) - Reassigned Structure Gram-negativeAcinetobacter baumannii ATCC 19606>64
Gram-negativeEscherichia coli ATCC 25922>64
Gram-negativeKlebsiella pneumoniae ATCC 43816>64
Gram-negativePseudomonas aeruginosa ATCC 27853>64
Gram-negativeHaemophilus influenzae ATCC 4924732
Gram-positiveEnterococcus faecalis ATCC 29212>64
Gram-positiveEnterococcus faecium (Vancomycin-resistant)>64
Gram-positiveStaphylococcus aureus (Methicillin-resistant) ATCC 33591>64
Gram-positiveStaphylococcus aureus ATCC 29213>64
Gram-positiveStreptococcus pneumoniae ATCC 49619>64
Levofloxacin (Positive Control) Gram-negativeAcinetobacter baumannii ATCC 196060.25
Gram-negativeEscherichia coli ATCC 259220.015
Gram-negativeKlebsiella pneumoniae ATCC 438160.03
Gram-negativePseudomonas aeruginosa ATCC 278532
Gram-negativeHaemophilus influenzae ATCC 492470.03
Gram-positiveEnterococcus faecalis ATCC 292121
Gram-positiveEnterococcus faecium (Vancomycin-resistant)4
Gram-positiveStaphylococcus aureus (Methicillin-resistant) ATCC 335910.25
Gram-positiveStaphylococcus aureus ATCC 292130.12
Gram-positiveStreptococcus pneumoniae ATCC 496190.5

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. The data presented in this guide were obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.

Broth Microdilution Method (CLSI M07)

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

1. Preparation of Antimicrobial Stock Solution:

  • The lankacidin analog is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Serial twofold dilutions of the antimicrobial stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate. This creates a gradient of decreasing antimicrobial concentrations across the plate.

3. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar medium.
  • Several colonies are used to inoculate a saline or broth solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plates are examined visually or with a plate reader for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the determination of the antibacterial spectrum using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antimicrobial Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions inoculation Inoculation of Microtiter Plate dilutions->inoculation inoculum_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculum_prep->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual/Instrumental Reading of Growth incubation->reading mic MIC Determination reading->mic

Experimental workflow for MIC determination.
Mechanism of Action

This compound and its active analogs inhibit bacterial growth by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit. This binding event physically obstructs the formation of peptide bonds between amino acids, thereby halting protein elongation and ultimately leading to bacterial cell death or growth inhibition.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) PeptideBond Peptide Bond Formation ExitTunnel Nascent Peptide Exit Tunnel mRNA mRNA This compound This compound This compound->PTC Binds to Inhibition Inhibition This compound->Inhibition tRNA_A Aminoacyl-tRNA tRNA_A->PeptideBond tRNA_P Peptidyl-tRNA tRNA_P->PeptideBond ProteinElongation Protein Elongation PeptideBond->ProteinElongation Success Inhibition->PeptideBond Blocks ProteinElongation->ExitTunnel Enters

Inhibition of protein synthesis by this compound.

References

Confirming the in vivo efficacy of Lankacidinol in animal infection models

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available In Vivo Data for Lankacidinol Necessitates a Framework for Future Evaluation

As of late 2025, a comprehensive review of published scientific literature reveals no specific studies detailing the in vivo efficacy of this compound in animal infection models. While its promising in vitro activity against various pathogens has been noted, its performance within a living organism remains uncharacterized. This guide, therefore, serves a dual purpose: to summarize the existing preclinical data for this compound and related compounds, and to provide a detailed framework of standardized animal infection models that can be employed to evaluate its in vivo efficacy against other antimicrobial agents.

In Vitro Antimicrobial Activity of Lankacidin Congeners

This compound belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces rochei. These compounds are known for their activity against Gram-positive bacteria. While data for this compound is sparse, Lankacidin C, a closely related compound, has demonstrated potent inhibition of protein synthesis, comparable to erythromycin in in vitro assays.[1] The macrocyclic structure and the pyruvamide sidechain appear to be crucial for the antimicrobial activity within this class.[1]

Below is a summary of the reported in vitro activities for some lankacidin derivatives. It is important to note that direct comparisons of this compound with other antibiotics in this context are limited.

CompoundTarget Organism(s)Reported Activity (Metric)Reference
Lankacidin CGram-positive bacteriaComparable to erythromycin as a protein synthesis inhibitor[1]
2,18-seco-lankacidinol BM. luteus, B. subtilis, S. aureusAntimicrobial activity reported[1]
iso-lankacidinolE. coli ribosomeSmall but measurable inhibition of translation at 10 µM[1]
2,18-seco-lankacidinolsH. influenzaeGrowth inhibition at 32 µg/mL[1]

Mechanism of Action: Targeting the Bacterial Ribosome

Lankacidins exert their antimicrobial effect by inhibiting bacterial protein synthesis. Crystallographic and biochemical studies have revealed that Lankacidin C binds to the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit.[2][3][4][5] This binding interferes with peptide bond formation, a critical step in protein elongation.[2][3][4][5]

Interestingly, S. rochei also produces another antibiotic, lankamycin, which binds to a neighboring site in the ribosome exit tunnel.[2][6] The simultaneous binding of lankacidin and lankamycin can lead to a synergistic inhibition of bacterial growth.[2][3][6]

Lankacidin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Peptide Bond Formation Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Exit_Tunnel Nascent Peptide Exit Tunnel This compound This compound This compound->Peptidyl_Transferase_Center Binds to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of this compound Action

Framework for In Vivo Efficacy Evaluation: Standardized Animal Models

To ascertain the in vivo efficacy of this compound, standardized and validated animal infection models are indispensable. The neutropenic mouse thigh infection model and sepsis models are widely accepted for the preclinical evaluation of antimicrobial agents.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This model is extensively used to assess the antimicrobial activity of new compounds in a setting of immunosuppression, mimicking infections in vulnerable patient populations.[7][8]

1. Induction of Neutropenia:

  • Animals: 5-6 week old female ICR (CD-1) mice.

  • Procedure: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce neutropenia (<100 neutrophils/mm³).[7][9]

2. Bacterial Challenge:

  • Inoculum: Prepare a suspension of the target bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 10⁷ CFU/mL.

  • Infection: Inject 0.1 mL of the bacterial suspension into the right thigh muscle of the anesthetized mice.[7]

3. Antimicrobial Administration:

  • Treatment Groups: Establish multiple groups to test different doses of this compound, a vehicle control, and a comparator antibiotic (e.g., vancomycin for S. aureus).

  • Dosing Regimen: Administer the assigned treatment (e.g., subcutaneously or intravenously) at specified time points post-infection (e.g., 2, 8, and 14 hours).[7]

4. Efficacy Assessment:

  • Endpoint: At 24 hours post-infection, euthanize the mice.

  • Bacterial Load Quantification: Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.[7][10]

  • Data Analysis: Compare the log₁₀ CFU/gram of thigh tissue between the treatment groups and the control group to determine the reduction in bacterial load.

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Infect_Thigh Intramuscular Thigh Infection Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare Bacterial Inoculum (e.g., S. aureus) Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer this compound, Comparator, or Vehicle Infect_Thigh->Administer_Treatment Euthanize_and_Harvest Euthanize Mice (24h) & Harvest Thigh Tissue Administer_Treatment->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Tissue & Plate for CFU Counting Euthanize_and_Harvest->Homogenize_and_Plate Quantify_and_Compare Quantify Bacterial Load (log10 CFU/g) & Compare Groups Homogenize_and_Plate->Quantify_and_Compare

Workflow for Neutropenic Mouse Thigh Infection Model

Experimental Protocol: Murine Sepsis Model (Cecal Slurry Injection)

Sepsis models are crucial for evaluating an antibiotic's ability to control a systemic infection. The cecal slurry model induces a polymicrobial infection that mimics clinical peritonitis.

1. Animal and Cecal Slurry Preparation:

  • Animals: C57BL/6 mice of both sexes.

  • Slurry Preparation: Collect cecal contents from donor mice, create a slurry in sterile saline, and freeze for consistent use.

2. Sepsis Induction:

  • Procedure: Thaw the cecal slurry and inject a predetermined lethal or sublethal dose intraperitoneally into the experimental mice.[11]

3. Therapeutic Intervention:

  • Treatment Groups: As with the thigh model, establish groups for this compound, a comparator broad-spectrum antibiotic (e.g., imipenem), and a vehicle control.

  • Intervention: Administer antibiotics and fluid resuscitation (e.g., Ringer's lactate) at a clinically relevant time point post-induction (e.g., 4-6 hours).[12][13]

4. Outcome Measures:

  • Primary Endpoint: Survival over a set period (e.g., 7 days).

  • Secondary Endpoints: Monitor clinical signs of sepsis (e.g., body temperature, weight loss), quantify bacterial load in blood and peritoneal fluid, and measure plasma cytokine levels (e.g., IL-6) as markers of inflammation.[12]

Conclusion and Future Directions

While the in vitro data for the lankacidin class of antibiotics are encouraging, the absence of in vivo efficacy data for this compound represents a significant knowledge gap. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate this compound's potential as a therapeutic agent. By employing standardized models such as the neutropenic mouse thigh and sepsis models, a direct and objective comparison of this compound's performance against existing antibiotics can be achieved. Such studies are critical for determining its translational potential and guiding future drug development efforts.

References

Side-by-side comparison of different Lankacidinol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Lankacidinol, a member of the lankacidin family of polyketide antibiotics, has attracted significant attention from the synthetic chemistry community due to its complex structure and promising biological activity. Several research groups have developed distinct and innovative strategies for its total synthesis. This guide provides a side-by-side comparison of these synthetic routes, focusing on key metrics such as step count and overall efficiency, and details the core chemical transformations that enable the construction of this intricate molecule.

Quantitative Comparison of this compound Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule from commercially available starting materials. The following table summarizes the available quantitative data for the total synthesis of this compound and its close analogue, Lankacidin C.

Synthetic Route Target Molecule Longest Linear Sequence (Steps) Overall Yield Key Features
Kende et al. (1993) Lankacidin C34Not explicitly statedConvergent approach, β-lactam chemistry, N→O acyl migration.[1][2]
Hong et al. (2017) This compound8Not explicitly statedBiomimetic Mannich macrocyclization.[1]
Seiple et al. (2018) 2,18-seco-Lankacidinol B≤ 8~40% (for a key intermediate)Modular approach, Julia-Kocienski olefination, Stille cross-coupling.[3]

Visualizing the Synthetic Strategies

The strategic bond disconnections and overall workflow of a total synthesis can be effectively visualized using diagrams. Below are representations of the synthetic approaches developed by the Hong and Seiple research groups, generated using the DOT language.

Hong_Synthesis cluster_assembly Assembly and Cyclization FragmentA δ-Lactone Fragment Coupling Fragment Coupling FragmentA->Coupling FragmentB Side Chain Fragment FragmentB->Coupling Macrocyclization Biomimetic Mannich Reaction Coupling->Macrocyclization This compound This compound Macrocyclization->this compound Seiple_Synthesis cluster_assembly Fragment Assembly LeftHalf β-Keto-δ-lactone (Left Half) Stille Stille Cross-Coupling LeftHalf->Stille RightHalf Polyene Side Chain (Right Half) RightHalf->Stille Julia Julia-Kocienski Olefination Julia->RightHalf Used in Right Half Synthesis SecoLankacidinolB 2,18-seco-Lankacidinol B Stille->SecoLankacidinolB

References

Validating Lankacidinol's Specificity: A Comparative Guide to On-Target and Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular specificity of Lankacidinol and its analogues, focusing on the validation of its interaction with its primary molecular target, the bacterial ribosome, in comparison to potential off-target interactions, particularly with eukaryotic tubulin. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms and workflows, this document aims to equip researchers with the necessary information to objectively evaluate this compound's performance and specificity.

Quantitative Comparison of Molecular Interactions

To ascertain the specificity of a compound, it is crucial to compare its binding affinity or inhibitory activity against its intended target versus other biological molecules. The following tables summarize the available quantitative data for Lankacidin C, a close analogue of this compound, and other well-characterized ribosome-targeting antibiotics.

Table 1: On-Target Activity - Inhibition of Bacterial Protein Synthesis

CompoundTarget Organism/SystemAssay TypeMetricValueReference(s)
Lankacidin C E. coli cell-free systemIn Vitro Translation InhibitionIC501.5 µM[1]
Lankamycin E. coli cell-free systemIn Vitro Translation InhibitionIC50275 µM[1]
ErythromycinS. pneumoniae ribosomesFilter Binding AssayKd4.9 nM
ErythromycinE. coli ribosomesRadioligand BindingKd10 nM
ClindamycinE. coli ribosomesChemical FootprintingKdiss5 - 8 µM

Table 2: Off-Target Activity - Interaction with Eukaryotic Tubulin

CompoundTargetAssay TypeMetricValueReference(s)
Lankacidin C Paclitaxel binding site of tubulinCompetitive Binding AssayKi50 µM[2]
Lankacidin C T47D Breast Cancer CellsCell Viability AssayIC5011.1 µM[2]
Lankacidin C HeLa CellsCell Viability AssayIC50223.5 µM[2]
PaclitaxelTubulinTubulin Polymerization-Potent Stabilizer[3]

Analysis of Specificity:

The data clearly demonstrates a significant specificity of Lankacidin C for its bacterial ribosomal target over its off-target interaction with eukaryotic tubulin. The IC50 for inhibiting bacterial protein synthesis (1.5 µM) is approximately 33-fold lower than its dissociation constant (Ki) from the tubulin binding site (50 µM). This suggests that at concentrations effective for antibacterial activity, the off-target effects on microtubule dynamics are likely to be minimal.

When compared to other ribosome-targeting antibiotics, Lankacidin C's on-target potency is moderate. For instance, erythromycin exhibits a much higher affinity for the ribosome with a Kd in the nanomolar range. Clindamycin's affinity is in a similar micromolar range to Lankacidin C's inhibitory concentration. It is important to note that Lankacidin C and Lankamycin can bind to the ribosome simultaneously and exhibit synergistic activity[1][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the on-target and off-target activities of this compound and its analogues.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system derived from bacteria (e.g., E. coli S30 extract).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

  • Inhibitor Addition: Add varying concentrations of this compound or the compound of interest to the reaction tubes. Include a no-drug control (vehicle) and a known inhibitor as a positive control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for transcription and translation to occur.

  • Quantification of Protein Synthesis:

    • Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Enzyme Activity: If a reporter enzyme is used, add the appropriate substrate and measure the enzymatic activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the compound concentration to determine the IC50 value.

G cluster_workflow In Vitro Translation Inhibition Assay Workflow Reaction_Setup Reaction Setup (S30 Extract, DNA, Amino Acids, Energy) Inhibitor_Addition Add this compound (Varying Concentrations) Reaction_Setup->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation Quantification Quantify Protein Synthesis (Radiolabeling or Reporter Assay) Incubation->Quantification Data_Analysis Data Analysis (Determine IC50) Quantification->Data_Analysis

Workflow for In Vitro Translation Inhibition Assay
Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the test compound (this compound) at various concentrations. Include a vehicle control, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the rate of polymerization or the final microtubule mass against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for stabilizers).

G cluster_workflow Tubulin Polymerization Assay Workflow Tubulin_Prep Prepare Purified Tubulin Reaction_Setup Reaction Setup (Tubulin, GTP, Buffer) Tubulin_Prep->Reaction_Setup Compound_Addition Add this compound (Varying Concentrations) Reaction_Setup->Compound_Addition Initiate_Polymerization Initiate Polymerization (Increase Temperature to 37°C) Compound_Addition->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Polymerization->Monitor_Absorbance Data_Analysis Data Analysis (Determine IC50/EC50) Monitor_Absorbance->Data_Analysis

Workflow for Tubulin Polymerization Assay

Signaling Pathways and Molecular Interactions

Understanding the molecular basis of a drug's action and its potential off-target effects requires visualizing the involved pathways and interactions.

On-Target Interaction: Inhibition of Bacterial Protein Synthesis

Lankacidin C binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. This binding interferes with the formation of peptide bonds, a critical step in protein synthesis, leading to the inhibition of bacterial growth.

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S->PTC 30S 30S Subunit mRNA mRNA 30S->mRNA tRNA tRNA PTC->tRNA Peptide Bond Formation Inhibition Inhibition This compound This compound This compound->PTC

This compound's On-Target Mechanism
Off-Target Interaction: Stabilization of Eukaryotic Microtubules

Lankacidin C has been shown to bind to the taxol-binding site on β-tubulin, a subunit of eukaryotic microtubules. This interaction stabilizes the microtubule polymer, disrupting the dynamic instability required for essential cellular processes like mitosis, which can lead to cytotoxicity in eukaryotic cells at higher concentrations.

G cluster_microtubule Eukaryotic Microtubule Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Stabilization Stabilization This compound This compound This compound->Microtubule

This compound's Off-Target Mechanism

Conclusion

The experimental data presented in this guide strongly supports the specificity of this compound and its analogues for their intended bacterial ribosomal target. The significantly higher concentration required to engage with the off-target eukaryotic tubulin provides a favorable therapeutic window for its development as an antibacterial agent. Further studies focusing on the in vivo efficacy and safety profile, guided by the understanding of its on- and off-target activities, will be crucial for its potential clinical translation. This comparative guide serves as a valuable resource for researchers in the field of antibiotic drug discovery, providing a clear and objective assessment of this compound's molecular interactions.

References

Understanding Lankacidinol's Mode of Action: A Comparative Transcriptomic Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel antibiotics to combat rising antimicrobial resistance, understanding the precise mechanism of action of promising compounds is paramount. Lankacidinol, a member of the lankacidin class of antibiotics, has demonstrated potent activity against various Gram-positive bacteria by inhibiting protein synthesis.[1][2] While its primary target is known to be the bacterial ribosome, a detailed understanding of the global transcriptional changes induced by this compound is crucial for elucidating its complete mode of action, identifying potential resistance mechanisms, and guiding further drug development.

Currently, direct comparative transcriptomic studies specifically detailing the effects of this compound are not extensively available in public literature. However, by leveraging our knowledge of its mechanism as a protein synthesis inhibitor and comparing it to the well-documented transcriptomic signatures of other antibiotic classes, we can infer its likely impact on bacterial gene expression. This guide provides a framework for such a comparative analysis, outlining the expected transcriptomic responses and presenting the necessary experimental protocols and data visualization tools to facilitate future research in this area.

Inferred Comparative Transcriptomic Signatures

The following table summarizes the anticipated transcriptomic response of bacteria to this compound, based on its function as a protein synthesis inhibitor, and contrasts it with the known responses to other major antibiotic classes.

Antibiotic ClassPrimary Mechanism of ActionKey Upregulated Gene CategoriesKey Downregulated Gene Categories
This compound (Inferred) Protein Synthesis Inhibition Stress response genes (e.g., heat shock proteins, chaperones), Amino acid biosynthesis and transport, Ribosome rescue and quality control pathwaysRibosomal protein genes (as a feedback mechanism), Genes involved in cell growth and division
Aminoglycosides Protein Synthesis Inhibition (induce mistranslation)Similar to this compound: Stress response, SOS response genes due to DNA damage from mistranslated proteinsSimilar to this compound: Ribosomal proteins, Growth-related genes
β-Lactams (e.g., Penicillin) Cell Wall Synthesis InhibitionCell wall stress response genes (e.g., peptidoglycan recycling), Genes involved in cell division and morphogenesisGeneral metabolic and biosynthetic pathways due to cell stress
Quinolones (e.g., Ciprofloxacin) DNA Gyrase InhibitionSOS response genes (DNA repair), Efflux pump genesGenes involved in DNA replication and cell division
Rifamycins (e.g., Rifampin) RNA Polymerase InhibitionGeneral stress response genesGenes with short half-lives, Transcription and translation-related genes

Experimental Protocol: Comparative RNA-Seq Analysis

To generate the data for a direct comparative transcriptomic analysis of this compound, the following experimental workflow is recommended.

1. Bacterial Culture and Antibiotic Treatment:

  • Grow the target bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) to the mid-logarithmic phase in a suitable broth medium.

  • Divide the culture into experimental and control groups.

  • Treat the experimental groups with sub-lethal concentrations (e.g., 0.5x MIC) of this compound and other comparator antibiotics. Include an untreated control (e.g., DMSO vehicle).

  • Incubate for a defined period (e.g., 30, 60, 120 minutes) to capture the transcriptional response.

2. RNA Extraction and Library Preparation:

  • Harvest bacterial cells by centrifugation.

  • Lyse the cells and extract total RNA using a commercially available kit, ensuring the removal of DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

  • Construct cDNA libraries from the enriched mRNA using a standard RNA-Seq library preparation kit.

3. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the reference genome of the bacterial strain.

  • Quantify gene expression levels (e.g., as FPKM, RPKM, or TPM).

  • Identify differentially expressed genes (DEGs) between the antibiotic-treated and control groups using statistical packages like DESeq2 or edgeR.

  • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify affected biological processes.

Visualizing the Mode of Action

Inferred Signaling Pathway in Response to this compound

The following diagram illustrates the hypothetical signaling cascade initiated by this compound's inhibition of the bacterial ribosome, leading to a characteristic stress response.

Lankacidinol_Pathway cluster_cell Bacterial Cell This compound This compound Ribosome Ribosome (50S Subunit) This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Mistranslated_Proteins Accumulation of Mistranslated/Truncated Proteins Ribosome->Mistranslated_Proteins Leads to Stress_Response General Stress Response Activation (e.g., via (p)ppGpp) Mistranslated_Proteins->Stress_Response Triggers Upregulation Upregulation of Stress Genes (chaperones, proteases) Stress_Response->Upregulation Downregulation Downregulation of Growth-Related Genes (ribosomal proteins, cell division) Stress_Response->Downregulation Growth_Inhibition Bacterial Growth Inhibition Upregulation->Growth_Inhibition Downregulation->Growth_Inhibition

Caption: Inferred signaling pathway in response to this compound.

Experimental Workflow for Comparative Transcriptomics

This diagram outlines the key steps involved in a comparative RNA-Seq experiment to analyze the effects of this compound.

RNASeq_Workflow cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (this compound, Comparators, Control) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep rRNA Depletion & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control (Raw Reads) Sequencing->QC Alignment Read Alignment (to Reference Genome) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DEGs) Quantification->DEG_Analysis Functional_Analysis Functional Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

While direct comparative transcriptomic data for this compound is still forthcoming, the framework presented here offers a robust starting point for its investigation. By comparing its inferred transcriptomic signature with those of other well-characterized antibiotics, researchers can design targeted experiments to validate its mode of action and uncover novel aspects of its cellular effects. The application of RNA-Seq and other omics technologies will be instrumental in fully elucidating the therapeutic potential of this compound and in the broader fight against antibiotic resistance.

References

Evaluating the Synergistic Effects of Lankacidinol with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide offers detailed experimental protocols for evaluating antibiotic synergy, presents a mechanistic overview of the synergistic action of lankacidins based on structural studies, and provides visualizations of experimental workflows and molecular interactions.

Comparative Analysis of Lankacidin and Lankamycin Synergy

Lankacidin and lankamycin are both produced by Streptomyces rochei and exhibit a moderate synergistic effect in inhibiting bacterial growth and cell-free translation.[1] Their synergy stems from their ability to bind to adjacent sites on the large ribosomal subunit (50S), leading to a cooperative inhibition of protein synthesis.

Table 1: Mechanistic Comparison of Lankacidin and Lankamycin

FeatureLankacidin (LC)Lankamycin (LM)Lankacidin + Lankamycin (LC+LM)
Binding Site Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.[1]Nascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunit.[1]LC binds to the PTC and LM binds to the NPET in close proximity, allowing for interaction.[1]
Mechanism of Action Inhibits peptide bond formation.[1]Blocks the elongation of the nascent polypeptide chain.[1]The binding of LC appears to stabilize the binding of LM, leading to a more potent inhibition of protein synthesis than either agent alone.[1]
Synergistic Effect --Moderate synergy observed. The dual binding obstructs the function of the ribosome more effectively.[1]

Experimental Protocols for Synergy Testing

The following are detailed methodologies for two standard in vitro assays used to quantify the synergistic effects of antibiotic combinations.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[2]

Protocol:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of Lankacidinol and the test antibiotic in an appropriate solvent (e.g., DMSO).

    • Create a series of twofold dilutions for each antibiotic in a 96-well microtiter plate. This compound is typically diluted along the y-axis (rows), and the other antibiotic is diluted along the x-axis (columns).

  • Inoculum Preparation:

    • Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include wells for sterility control (no bacteria) and growth control (no antibiotics).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each antibiotic:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

Table 2: Interpretation of FIC Index (FICI) Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
Time-Kill Curve Assay

Time-kill curve assays assess the bactericidal or bacteriostatic activity of antibiotics over time, providing a dynamic view of their interaction.

Protocol:

  • Preparation of Cultures and Antibiotics:

    • Prepare a standardized bacterial inoculum as described for the checkerboard assay.

    • Prepare tubes or flasks with fresh broth medium containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.

  • Inoculation and Sampling:

    • Inoculate the prepared tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and combination.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay C1 Prepare Antibiotic Dilutions in 96-well plate C3 Inoculate Plate C1->C3 C2 Prepare Standardized Bacterial Inoculum C2->C3 C4 Incubate (18-24h) C3->C4 C5 Determine MICs C4->C5 C6 Calculate FIC Index C5->C6 end_checkerboard end_checkerboard C6->end_checkerboard Synergy/Additive/ Antagonism T1 Prepare Cultures with Antibiotics T2 Inoculate Cultures T1->T2 T3 Incubate and Sample at Time Points T2->T3 T4 Perform Serial Dilutions and Plate T3->T4 T5 Count CFUs T4->T5 T6 Plot log10 CFU/mL vs. Time T5->T6 end_timekill end_timekill T6->end_timekill Bactericidal/ Bacteriostatic Synergy start Start Synergy Evaluation start->C1 start->T1

Caption: Workflow for in vitro antibiotic synergy testing.

Synergistic Mechanism of Lankacidin and Lankamycin on the Ribosome

synergistic_mechanism cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Enhanced Inhibition of Protein Synthesis PTC->Inhibition NPET->Inhibition LC Lankacidin LC->PTC Binds and blocks peptide bond formation LM Lankamycin LC->LM Cooperative Binding LM->NPET Binds and blocks peptide elongation

Caption: Cooperative binding of Lankacidin and Lankamycin to the ribosome.

Hypothetical Signaling Pathway Impact

The inhibition of protein synthesis by synergistic antibiotic action can have downstream effects on various cellular signaling pathways. While specific pathways for this compound are yet to be elucidated, a general model can be proposed where the disruption of essential protein production could trigger stress responses and ultimately lead to cell death.

signaling_pathway Synergy This compound + Antibiotic X (Synergistic Combination) Ribosome Bacterial Ribosome Synergy->Ribosome Targets ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Leads to Stress Cellular Stress Response (e.g., stringent response) ProteinSynth->Stress Metabolism Altered Metabolism ProteinSynth->Metabolism Growth Inhibition of Cell Growth ProteinSynth->Growth Death Bacterial Cell Death Stress->Death Metabolism->Death Growth->Death

Caption: Hypothetical impact on bacterial signaling pathways.

Conclusion and Future Directions

The principle of synergistic antibiotic action, as exemplified by the Lankacidin and Lankamycin combination, provides a strong rationale for investigating this compound in combination therapies. The experimental protocols detailed in this guide offer a robust framework for such evaluations. Future research should focus on screening this compound against a panel of antibiotics with diverse mechanisms of action to identify potent synergistic pairs. Subsequent studies should then aim to elucidate the precise molecular mechanisms and any involved signaling pathways to aid in the rational design of novel and effective antibiotic combination therapies.

References

Benchmarking the Safety Profile of Lankacidinol Against Existing Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol, a member of the lankacidin class of polyketide antibiotics, presents a promising scaffold for the development of new treatments against Gram-positive bacterial infections. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount for clinical advancement. This guide provides a comparative benchmark of this compound's prospective safety evaluation against the established safety profiles of several classes of existing antibiotics with similar spectra of activity: macrolides, lincosamides, streptogramins, and oxazolidinones.

This document outlines the key safety concerns associated with these established antibiotic classes and details the essential experimental protocols required to generate a comparable safety profile for this compound. The data presented for existing drug classes serves as a baseline for acceptable risk in the development of new antimicrobial agents.

Comparative Safety Profiles of Existing Antibiotic Classes

The following tables summarize the common and serious adverse effects associated with major antibiotic classes used for Gram-positive infections. The incidence rates, where available, provide a quantitative benchmark for safety assessment.

Table 1: Common Adverse Effects of Comparator Antibiotic Classes

Adverse EffectMacrolidesLincosamidesStreptograminsOxazolidinones
Gastrointestinal Diarrhea (up to 7.2%), abdominal pain (up to 6.2%), nausea (up to 4.7%), vomiting (up to 2.3%)[1][2]Diarrhea (10-20%), nausea, vomiting, abdominal pain[3][4][5]Nausea, vomiting, diarrhea[6]Nausea, diarrhea, vomiting, headache, abdominal pain, tongue discoloration[7]
Dermatological RashRash (up to 10% with clindamycin)[3]Rash, itching[6]Rash
Neurological Dizziness, headacheDizziness, lightheadedness[5]Headache[6]Headache, dizziness[7]
Other Taste disturbances[8]Vaginal discharge/itching[5]Pain and inflammation at injection site, joint and muscle pain[6]Increased blood pressure[7]

Table 2: Serious Adverse Effects of Comparator Antibiotic Classes

Adverse EffectMacrolidesLincosamidesStreptograminsOxazolidinones
Cardiovascular QT prolongation, Torsades de Pointes-Irregular heart rate[9]Electrocardiogram QT prolonged
Hepatic Hepatotoxicity (rare)[10]Liver dysfunction, jaundice[4][5]Hyperbilirubinemia[6]-
Gastrointestinal -Pseudomembranous colitis (C. difficile-associated diarrhea)[3][4]Severe stomach pain, watery or bloody diarrhea-
Hematological --Anemia[6]Thrombocytopenia, anemia[11]
Dermatological -Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)[4][5]--
Neurological Reversible hearing loss[8][12]-SeizuresPeripheral neuropathy, optic neuropathy[11]
Renal -Renal dysfunction[5]-Lactic acidosis[11][13]
Allergic Anaphylaxis (rare)Anaphylaxis[4]Allergic reaction at infusion site[6]-

Essential Preclinical Safety and Toxicity Assays for this compound

To establish a comprehensive safety profile for this compound and its derivatives, a standard battery of preclinical toxicology studies is required. The following section details the methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the direct toxic effect of a compound on cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.[14][15]

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[16]

    • Compound Treatment: Expose the cells to serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

    • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[17]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 (half-maximal inhibitory concentration) of this compound.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture.[18]

  • Protocol:

    • Cell Plating and Treatment: Follow the same initial steps as the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.[19]

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[20]

    • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[20]

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.[19]

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells with maximum LDH release (induced by a lysis buffer).

Cardiovascular Safety Assay

hERG (human Ether-à-go-go-Related Gene) Channel Assay

  • Principle: The hERG potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes. The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[21]

  • Protocol (Whole-Cell Patch-Clamp):

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.[22][23]

    • Compound Application: Perfuse the cell with increasing concentrations of this compound while continuously recording the hERG current.

    • Data Analysis: Measure the reduction in the hERG tail current at each concentration to determine the IC50 value for this compound.

Genotoxicity Assays

These assays are designed to detect the potential of a compound to cause genetic damage.

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[24]

  • Protocol:

    • Bacterial Strains: Prepare overnight cultures of the appropriate Salmonella typhimurium strains.[25]

    • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

    • Exposure: Mix the bacterial culture, the test compound (at various concentrations), and the S9 fraction (if applicable) in molten top agar.[25]

    • Plating: Pour the mixture onto minimal glucose agar plates.[25]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[26]

    • Colony Counting: Count the number of revertant colonies on each plate and compare it to the number of spontaneous revertants on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

2. In Vivo Micronucleus Test

  • Principle: This assay detects chromosomal damage in mammals. When a developing red blood cell (erythroblast) in the bone marrow expels its main nucleus to become a polychromatic erythrocyte, any chromosome fragments or whole chromosomes that were not incorporated into the main nucleus can form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxicity.[27][28]

  • Protocol (Rodent Model):

    • Animal Dosing: Treat groups of rodents (typically mice or rats) with at least three dose levels of this compound via an appropriate route of administration (e.g., oral gavage, intravenous injection). Include vehicle and positive control groups.[28]

    • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[27]

    • Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them to differentiate between different types of erythrocytes and to visualize micronuclei.

    • Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes per animal for the presence of micronuclei.

    • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A significant, dose-dependent increase is considered a positive result.

Visualizing Experimental Workflows and Pathways

To further clarify the relationships and processes described, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Safety Assays cluster_invivo In Vivo Safety Assays Cytotoxicity Cytotoxicity hERG Assay hERG Assay Ames Test Ames Test Acute Toxicity Acute Toxicity Micronucleus Test Micronucleus Test This compound This compound This compound->Cytotoxicity IC50 This compound->hERG Assay IC50 This compound->Ames Test Mutagenicity This compound->Acute Toxicity LD50 This compound->Micronucleus Test Genotoxicity

Caption: Preclinical safety assessment workflow for this compound.

Ames_Test_Workflow start Start culture Prepare His- Salmonella overnight culture start->culture mix Mix bacteria, this compound, and S9 fraction (optional) in top agar culture->mix plate Pour onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count end End count->end

Caption: Simplified workflow of the Ames test for mutagenicity.

Signaling_Pathway_Inhibition cluster_inhibition Inhibition This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 50S subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition_Point X Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action: Inhibition of bacterial protein synthesis.

Conclusion

While direct safety data for this compound is not yet publicly available, this guide provides a robust framework for its future evaluation. By benchmarking against established antibiotic classes and adhering to standardized preclinical safety testing protocols, researchers and drug developers can systematically build a comprehensive safety profile for this compound. This comparative approach is essential for identifying potential liabilities, guiding chemical modifications to improve safety, and ultimately determining the viability of this compound derivatives for clinical development in an era of growing antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Lankacidinol, a potent antibiotic with cytotoxic properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

Core Principles of this compound Disposal

Given its biological activity, this compound and all materials that have come into contact with it must be treated as hazardous waste. The primary disposal route for cytotoxic and antineoplastic agents is typically incineration at a licensed facility. Under no circumstances should this compound waste be disposed of in regular trash or flushed down the drain.[1][2]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the public domain. The following table summarizes the general lack of specific quantitative disposal parameters and underscores the need to adhere to qualitative best practices for cytotoxic compounds.

ParameterValueSource
LD50 (Oral, Rat) Data not availableN/A
Environmental Fate and Toxicity Data not availableN/A
Recommended Incineration Temperature General guidance for hazardous wasteInstitutional EHS
Chemical Inactivation Data No accepted universal method[3]N/A

Experimental Protocols: Waste Segregation and Disposal Workflow

The following protocol outlines the step-by-step procedure for the safe segregation and disposal of this compound waste.

Materials Required
  • Appropriately labeled, leak-proof, and puncture-resistant hazardous waste containers (e.g., yellow or black for chemotherapy waste).[1][4]

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety glasses, and a respirator if handling powders or creating aerosols.[3]

  • Hazardous waste labels.

  • Absorbent pads.

Procedure
  • Waste Segregation at the Source : Immediately upon generation, segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous or other types of chemical waste.[3][5]

  • Solid Waste Disposal :

    • Trace Contamination : Items with trace contamination, such as empty vials, used gloves, gowns, and absorbent pads, should be placed in a designated hazardous waste container.[2]

    • Gross Contamination : All items with visible residue or bulk amounts of this compound must be disposed of as hazardous chemical waste.[2]

  • Liquid Waste Disposal :

    • Collect all liquid waste containing this compound, including unused stock solutions and contaminated media, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Do not fill liquid waste containers beyond 80% capacity to prevent spills.

  • Sharps Waste :

    • All sharps contaminated with this compound, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[6]

  • Container Management :

    • Ensure all waste containers are properly labeled with "Hazardous Waste," the name "this compound," and the date.[5]

    • Keep waste containers sealed when not in use.

  • Decontamination :

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves a three-step process of cleaning with a detergent, rinsing with water, and then wiping with a disinfecting agent like 70% isopropyl alcohol.

  • Storage and Pickup :

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.

This compound Disposal Workflow

Lankacidinol_Disposal_Workflow Start This compound Waste Generation Segregate Segregate at Source Start->Segregate Decontaminate Decontaminate Surfaces & Equipment Start->Decontaminate Solid_Waste Solid Waste (Trace & Gross Contamination) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Media) Segregate->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Syringes) Segregate->Sharps_Waste Solid_Container Labelled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labelled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labelled Sharps Container Sharps_Waste->Sharps_Container Store Store in Secure Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS_Pickup EHS Pickup for Incineration Store->EHS_Pickup End Proper Disposal Complete EHS_Pickup->End

Caption: this compound Waste Disposal Workflow.

Signaling Pathways and Logical Relationships

No specific signaling pathways directly related to the disposal of this compound are applicable. The logical relationship for its safe handling is a linear progression from use to disposal, as depicted in the workflow diagram above. The key principle is the containment of the hazardous material from the point of generation through to its final destruction.

References

Personal protective equipment for handling Lankacidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling Lankacidinol. The following table summarizes the recommended PPE to minimize exposure risk.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must be worn at all times in the laboratory. For tasks with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for any signs of damage before use. Double-gloving is recommended when handling concentrated solutions. Change gloves immediately if contaminated, and wash hands thoroughly after removal.
Body Protection A fully buttoned laboratory coat.The lab coat should have long sleeves and be made of a suitable material to resist chemical splashes. It should not be worn outside of the laboratory.
Respiratory Protection Not generally required for handling small quantities.All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Foot Protection Closed-toe shoes.Shoes should be made of a non-porous material to protect against spills.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

2. Preparation of Solutions:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood.

  • Wear all recommended PPE, including double gloves.

  • Use a dedicated set of utensils (spatula, weighing paper, etc.) for handling the solid compound.

  • Clean all surfaces and equipment thoroughly after use.

3. Handling and Experimentation:

  • Avoid direct contact with the solid compound and its solutions.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • In case of accidental exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

4. Spill Management:

  • In the event of a small spill, decontaminate the area using an appropriate method.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup should be treated as hazardous waste.

5. Disposal Plan:

  • All waste containing this compound (e.g., unused solutions, contaminated labware, used gloves) must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Inspect this compound Store Store in a Cool, Dry, Ventilated Area Receive->Store No Damage DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Solid this compound FumeHood->Weigh PrepareSol Prepare Stock Solution Weigh->PrepareSol ConductExp Conduct Experiment PrepareSol->ConductExp Decontaminate Decontaminate Work Area and Equipment ConductExp->Decontaminate Spill Spill or Exposure? ConductExp->Spill CollectWaste Collect All this compound Waste Decontaminate->CollectWaste DisposeWaste Dispose as Hazardous Chemical Waste CollectWaste->DisposeWaste Spill->Decontaminate No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.